Product packaging for 3-(4-Methylpiperazin-1-yl)aniline(Cat. No.:CAS No. 148546-99-0)

3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810
CAS No.: 148546-99-0
M. Wt: 191.27 g/mol
InChI Key: RJGHJWKQCJAJEP-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B117810 3-(4-Methylpiperazin-1-yl)aniline CAS No. 148546-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHJWKQCJAJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468655
Record name 3-(4-Methylpiperazin-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-99-0
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methyl-1-piperazinyl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(4-Methylpiperazin-1-yl)aniline. A versatile building block in medicinal chemistry, this aniline derivative serves as a key intermediate in the synthesis of a wide array of bioactive molecules. This document details its fundamental physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its role as a scaffold in the development of targeted therapeutics, with a particular focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. A representative signaling pathway and associated experimental workflows are visualized to illustrate the compound's application in drug discovery.

Physicochemical Properties

This compound is a solid, typically appearing as a brown powder, and is characterized by the presence of a methylpiperazine and an aniline moiety.[1] These functional groups contribute to its utility as a scaffold in medicinal chemistry, influencing properties such as bioavailability and receptor binding affinity.[1] The compound is soluble in methanol.[2]

PropertyValueReference(s)
Molecular Formula C₁₁H₁₇N₃[2][3]
Molecular Weight 191.27 g/mol [1][2][3]
CAS Number 148546-99-0[2]
Appearance Brown Powder[1]
Melting Point 98-99 °C[2]
Boiling Point (Predicted) 353.1 ± 37.0 °C[2]
Density (Predicted) 1.092 ± 0.06 g/cm³[2]
pKa (Predicted) 7.88 ± 0.42[1][2]
Solubility Soluble in Methanol[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][2]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic methods. Key identifiers are provided below.

Data TypeIdentifierReference(s)
InChI 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3[3]
InChI Key RJGHJWKQCJAJEP-UHFFFAOYSA-N[3]
SMILES CN1CCN(CC1)c2cccc(N)c2[3]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro-substituted precursor, 1-methyl-4-(3-nitrophenyl)piperazine.

Experimental Protocol: Reduction of 1-methyl-4-(3-nitrophenyl)piperazine

Materials:

  • 1-methyl-4-(3-nitrophenyl)piperazine

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) is prepared.[2]

  • To this solution, a methanolic suspension of 10% Pd/C (3 g) is added under stirring.[2]

  • The reaction mixture is placed under an inert atmosphere, followed by the introduction of a hydrogen atmosphere.[2]

  • The reaction is carried out with slow stirring for 4 hours at room temperature.[2]

  • Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[2]

  • The filtrate is concentrated under reduced pressure to yield this compound.[2]

Yield: 11 g (87%) as a light yellow solid.[2] Mass Spectrum (Electrospray Ionization): m/z: 192 (M+1).[2]

G A 1-methyl-4-(3-nitrophenyl)piperazine in Methanol C Stirring at Room Temperature (4 hours) A->C 1. B 10% Pd/C, H₂ Atmosphere B->C 2. D Filtration through Diatomaceous Earth C->D Reaction Completion E Concentration of Filtrate D->E F This compound E->F EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Inhibitor Anilinoquinazoline Inhibitor (Derivative of this compound) Inhibitor->EGFR Inhibits Autophosphorylation G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Compound, Enzyme, and Substrate to Plate A->C B Prepare Enzyme/Substrate Mix B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete Remaining ATP E->F G Add Detection Reagent (Luminescence Generation) F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Determine IC₅₀ I->J

References

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline (CAS: 148546-99-0): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)aniline, a versatile building block in medicinal chemistry. This document consolidates its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents, particularly in oncology. Detailed experimental protocols and workflow visualizations are provided to support researchers in their drug discovery endeavors.

Core Compound Properties

This compound is an aromatic amine derivative featuring a methylpiperazine moiety. This structural combination imparts favorable pharmacokinetic properties and provides a reactive handle for further chemical modifications, making it a valuable starting material in multi-step syntheses of bioactive molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 148546-99-0[1][2]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol [1]
Appearance White to yellow to orange powder/crystal[1][2]
Melting Point 98-99 °C[1]
Boiling Point 353.1 ± 37.0 °C (Predicted)[1]
Density 1.092 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.88 ± 0.42 (Predicted)[1]
Solubility Soluble in Methanol[1]
InChIKey RJGHJWKQCJAJEP-UHFFFAOYSA-N[1]
SMILES CN1CCN(c2cccc(N)c2)CC1[1]

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[1]

Materials:

  • 1-Methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol)

  • 10% Palladium on carbon (Pd/C) (3 g)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine is prepared.

  • To this solution, a methanolic slurry of 10% Pd/C is added under an inert atmosphere.

  • The reaction mixture is stirred under a hydrogen atmosphere for 4 hours at room temperature.

  • Reaction completion is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is filtered through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The product is purified by recrystallization or column chromatography to afford this compound as a light yellow solid.

Expected Yield: ~87%[1]

Characterization:

  • Mass Spectrometry (Electrospray Ionization): m/z 192 (M+1)[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1-Methyl-4-(3-nitrophenyl)piperazine 1-Methyl-4-(3-nitrophenyl)piperazine Stirring under H2 atmosphere (4h, RT) Stirring under H2 atmosphere (4h, RT) 1-Methyl-4-(3-nitrophenyl)piperazine->Stirring under H2 atmosphere (4h, RT) 10% Pd/C 10% Pd/C 10% Pd/C->Stirring under H2 atmosphere (4h, RT) Methanol Methanol Methanol->Stirring under H2 atmosphere (4h, RT) H2 Gas H2 Gas H2 Gas->Stirring under H2 atmosphere (4h, RT) Filtration through diatomaceous earth Filtration through diatomaceous earth Stirring under H2 atmosphere (4h, RT)->Filtration through diatomaceous earth Concentration Concentration Filtration through diatomaceous earth->Concentration Purification Purification Concentration->Purification This compound This compound Purification->this compound

Synthetic Workflow for this compound

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system (CNS) modulators.

Case Study: Synthesis of a Hypothetical Anticancer Agent

This section details a representative synthesis of a 1,3,4-thiadiazole derivative incorporating the this compound scaffold, based on general methods reported in the literature for similar compounds.

3.1.1. Multi-step Synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)acetamide

G A This compound C Nucleophilic Substitution A->C B 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide B->C D Target Compound C->D

Synthetic Strategy for the Target Compound

Step 1: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)

  • To a solution of 5-methyl-1,3,4-thiadiazol-2-amine (1 equivalent) in a suitable solvent (e.g., acetone), anhydrous sodium acetate (1 equivalent) is added.

  • The mixture is cooled in an ice bath, and chloroacetyl chloride (1 equivalent) is added dropwise with stirring.

  • The reaction is stirred for 1 hour in the cold and then poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the intermediate.

Step 2: Synthesis of the Final Compound

  • A mixture of this compound (1 equivalent), the intermediate from Step 1 (1 equivalent), and a base (e.g., triethylamine, 1.5 equivalents) in a suitable solvent (e.g., dry chloroform) is prepared.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Upon completion, cold water is added to the reaction mixture.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final compound.

Biological Evaluation: In Vitro Anticancer Activity

The synthesized compound can be evaluated for its cytotoxic effects against a panel of human cancer cell lines using the MTT assay.

3.2.1. Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G Cancer Cell Culture Cancer Cell Culture Seeding in 96-well Plates Seeding in 96-well Plates Cancer Cell Culture->Seeding in 96-well Plates Compound Treatment (Serial Dilutions) Compound Treatment (Serial Dilutions) Seeding in 96-well Plates->Compound Treatment (Serial Dilutions) Incubation (48-72h) Incubation (48-72h) Compound Treatment (Serial Dilutions)->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Formazan Solubilization->Absorbance Measurement (570 nm) IC50 Determination IC50 Determination Absorbance Measurement (570 nm)->IC50 Determination

Workflow for In Vitro Cytotoxicity (MTT) Assay

Potential Mechanism of Action

Derivatives of 1,3,4-thiadiazole have been reported to induce apoptosis in cancer cells through the activation of the caspase signaling cascade.

Apoptosis Induction via Caspase Pathway

The binding of the therapeutic agent to specific cellular targets can trigger a cascade of events leading to programmed cell death. This often involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to the cleavage of cellular proteins and cell death.

G Drug-Target Interaction Drug-Target Interaction Mitochondrial Stress Mitochondrial Stress Drug-Target Interaction->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified Caspase-Mediated Apoptosis Pathway

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its versatile structure allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of novel drug candidates based on this valuable scaffold. As research continues, the full potential of this compound and its derivatives in addressing unmet medical needs is yet to be fully realized.

References

A Comprehensive Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(4-Methylpiperazin-1-yl)aniline, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a substituted aniline derivative featuring a methylpiperazine moiety. This structural combination imparts favorable pharmacokinetic properties, making it a valuable scaffold in drug discovery.[1]

PropertyValueReferences
Molecular Formula C₁₁H₁₇N₃[1][2]
Molecular Weight 191.27 g/mol [1][2]
CAS Number 148546-99-0[1][2]
Appearance Brown or yellow solid[1][2]
Topological Polar Surface Area 32.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, 1-methyl-4-(3-nitrophenyl)piperazine.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) is combined with a methanolic solution containing 10% Palladium on carbon (Pd/C) (3 g) under constant stirring.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere with slow stirring for 4 hours at room temperature.

  • Work-up: Upon completion of the reaction, the mixture is filtered through a diatomaceous earth pad.

  • Isolation: The filtrate is concentrated to yield this compound as a light yellow solid (11 g, 87% yield).

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation cluster_product Final Product start1 1-methyl-4-(3-nitrophenyl)piperazine in Methanol reaction Stirring under H₂ atmosphere Room Temperature, 4 hours start1->reaction start2 10% Pd/C in Methanol start2->reaction filtration Filter through diatomaceous earth reaction->filtration concentration Concentrate filtrate filtration->concentration product This compound concentration->product

Fig. 1: Synthesis workflow for this compound.

Applications in Drug Discovery

The this compound scaffold is a common feature in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and antibacterial agents.[3][4]

Notably, derivatives of this compound have been explored as inhibitors of key signaling proteins. For instance, a related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes.[5] Furthermore, the broader phenylpiperazine scaffold is a cornerstone in the development of kinase inhibitors, such as those targeting the mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

G cluster_input Upstream Signals cluster_pathway Signaling Pathway cluster_inhibitor Inhibition cluster_output Cellular Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTOR mTOR Nutrients->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Phenylpiperazine Scaffold Inhibitor->mTOR

Fig. 2: General mTOR signaling pathway with phenylpiperazine inhibition.

The versatility of the this compound core structure, combined with its favorable physicochemical properties, ensures its continued importance as a key intermediate in the synthesis of novel and potent therapeutic agents.[7]

References

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)aniline, a versatile building block in medicinal chemistry. It details the compound's nomenclature, physicochemical properties, a key synthetic protocol, and its role in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under IUPAC nomenclature to clearly define its chemical structure.

IUPAC Name: 3-(4-methylpiperazin-1-yl)benzenamine[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • 1-(3-Aminophenyl)-4-methylpiperazine[1]

  • 3-(4-Methyl-1-piperazinyl)aniline[1]

  • Benzenamine, 3-(4-methyl-1-piperazinyl)-[1]

  • 3-(4-méthylpipérazin-1-yl)aniline[1]

  • AKOS BB-8951[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 148546-99-0[1][2]
Molecular Formula C₁₁H₁₇N₃[1][2][3]
Molecular Weight 191.27 g/mol [1][2][3]
Appearance Brown Powder / Light Yellow Solid[1][2]
Melting Point 98-99 °C[2]
Boiling Point 353.1 ± 37.0 °C (Predicted)[2]
Density 1.092 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.88 ± 0.42 (Predicted)[1]
Solubility Soluble in Methanol[2]
InChI Key RJGHJWKQCJAJEP-UHFFFAOYSA-N[1][3]
Canonical SMILES CN1CCN(CC1)C1=CC(N)=CC=C1[1]

Synthesis Protocol

This compound is commonly synthesized via the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine. The following experimental protocol details this key transformation.

Reaction: Catalytic Hydrogenation of 1-methyl-4-(3-nitrophenyl)piperazine

Objective: To synthesize this compound.

Materials:

  • 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol)

  • 10% Palladium on Carbon (Pd/C) (3 g)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

Procedure:

  • A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g) is prepared.

  • In a separate vessel, a methanolic solution of 10% Pd/C (3 g) is prepared.

  • The two solutions are mixed under an inert atmosphere with stirring.

  • The reaction mixture is then subjected to a hydrogen atmosphere.

  • The reaction is allowed to proceed with slow stirring for 4 hours at room temperature.

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final product.

Yield: This procedure affords this compound (11 g, 87% yield) as a light yellow solid.[2] The product identity can be confirmed by mass spectrometry, which should show a peak at m/z: 192 (M+1).[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of the methylpiperazinyl group can enhance bioavailability and receptor binding affinity, while the aniline moiety provides a reactive site for further chemical modifications.[1] This makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents, particularly in areas such as oncology and neuropharmacology.[4] For instance, derivatives have been investigated as kinase inhibitors and as agents with potential antifungal, antibacterial, and antitumor activities.[5][6][7]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Synthesis_Workflow Start 1-methyl-4-(3-nitrophenyl)piperazine (Starting Material) Reagents 10% Pd/C, H₂ Methanol Room Temperature, 4h Start->Reagents Reduction Product This compound (Final Product) Reagents->Product Reaction Workup Filtration through Celite Concentration Product->Workup Purification

Caption: Synthetic route for this compound.

References

Spectroscopic Profile of 3-(4-Methylpiperazin-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-(4-Methylpiperazin-1-yl)aniline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral characteristics based on analogous structures and functional group analysis, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.28 g/mol

  • CAS Number: 148546-99-0

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components: a meta-substituted aniline ring and an N-methylpiperazine moiety.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.10t1HAr-H (H5)
~6.30 - 6.40m3HAr-H (H2, H4, H6)
~3.60br s2H-NH₂
~3.20t4HPiperazine-H (H2', H6')
~2.60t4HPiperazine-H (H3', H5')
~2.35s3H-CH₃
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~152.0Ar-C (C1)
~148.0Ar-C (C3)
~129.5Ar-C (C5)
~108.0Ar-C (C6)
~105.0Ar-C (C4)
~100.0Ar-C (C2)
~55.0Piperazine-C (C3', C5')
~49.0Piperazine-C (C2', C6')
~46.0-CH₃
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (primary amine)
3050 - 3000MediumAromatic C-H stretching
2950 - 2800Medium to StrongAliphatic C-H stretching (piperazine and methyl)
1620 - 1580StrongN-H bending (scissoring) and Aromatic C=C stretching
1500 - 1450MediumAromatic C=C stretching
1350 - 1250StrongC-N stretching (aromatic amine and tertiary amine)
850 - 750StrongAromatic C-H out-of-plane bending (meta-substitution)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
191High[M]⁺ (Molecular Ion)
176Medium[M - CH₃]⁺
120Medium[M - C₄H₉N]⁺ (loss of methylpiperazine fragment)
99High[C₅H₁₁N₂]⁺ (methylpiperazine fragment)
71High[C₄H₉N]⁺ (fragment from methylpiperazine)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation (UATR Method):

  • Ensure the UATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A suitable capillary column (e.g., HP-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M]⁺).

  • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

data_analysis_flow cluster_nmr NMR Data Analysis cluster_ir IR Data Analysis cluster_ms MS Data Analysis start Acquired Spectral Data (NMR, IR, MS) nmr_shifts Analyze Chemical Shifts start->nmr_shifts ir_bands Identify Characteristic Absorption Bands start->ir_bands ms_molecular_ion Identify Molecular Ion Peak start->ms_molecular_ion nmr_coupling Analyze Coupling Patterns nmr_shifts->nmr_coupling nmr_integration Analyze Integration nmr_coupling->nmr_integration combined_analysis Combined Structural Interpretation nmr_integration->combined_analysis ir_bands->combined_analysis ms_fragmentation Analyze Fragmentation Pattern ms_molecular_ion->ms_fragmentation ms_fragmentation->combined_analysis final_structure Confirmed Structure of This compound combined_analysis->final_structure

Caption: Logical flow for the analysis and interpretation of combined spectroscopic data.

Navigating the Solubility Landscape of 3-(4-Methylpiperazin-1-yl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility and presents a detailed, standardized experimental protocol for its quantitative determination. A logical workflow is provided to guide researchers in establishing a robust solubility profile for this compound. This guide is intended to be an essential resource for scientists and professionals involved in the research and development of pharmaceuticals, where understanding solubility is a critical parameter for formulation, bioavailability, and process development.

Introduction

This compound, with a molecular formula of C₁₁H₁₇N₃, is a substituted aniline derivative that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its structural features, comprising a basic methylpiperazine moiety and an aromatic aniline ring, significantly influence its physicochemical properties, including solubility. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in synthetic chemistry and pharmaceutical formulation.

This guide addresses the current gap in quantitative solubility data by providing a framework for its determination and interpretation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol [1]
Appearance White to Yellow to Orange powder/crystal[1]
Melting Point 98-99 °C[1]
Boiling Point 353.1 ± 37.0 °C (Predicted)[1]
Density 1.092 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.88 ± 0.42 (Predicted)[1]

Solubility Profile

Qualitative Solubility

Published data on the solubility of this compound is limited to qualitative descriptions. The compound is reported to be soluble in methanol.[1] Based on the principle of "like dissolves like," its solubility in other polar organic solvents can be inferred, while lower solubility would be expected in non-polar solvents. A more detailed, quantitative assessment is necessary for practical applications.

Predicted Solubility in Common Organic Solvents

The structural characteristics of this compound, featuring both a polar aniline group capable of hydrogen bonding and a basic piperazine ring, suggest a varied solubility profile. The following table provides a predicted qualitative solubility in a range of common organic solvents based on these structural features and general principles of amine solubility.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor with the amine functionalities of the solute. The compound is known to be soluble in Methanol.[1]
Polar Aprotic DMSO, DMFHigh to ModerateThese solvents are strong hydrogen bond acceptors and can interact favorably with the N-H protons of the aniline and the piperazine ring.
Acetone, AcetonitrileModerateThese solvents are polar but are weaker hydrogen bond acceptors compared to DMSO and DMF.
Non-Polar Toluene, HexaneLowThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation.
Chlorinated Chloroform, DichloromethaneModerate to LowWhile relatively non-polar, these solvents can exhibit some dipole-dipole interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Incubator shaker or constant temperature water bath

  • Thermostatically controlled vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvents B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature B->C D Allow Sedimentation C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC/GC F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

An In-Depth Technical Guide to the Safety and Handling of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-(4-Methylpiperazin-1-yl)aniline, a chemical intermediate utilized in pharmaceutical and organic synthesis. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for closely related aniline derivatives to ensure a conservative and protective approach to its handling. All personnel should review this guide in conjunction with the official Safety Data Sheet (SDS) before commencing any work with this substance.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning[1][2]

Precautionary Statements: P280: Wear protective gloves/protective clothing. P264: Wash face, hands and any exposed skin thoroughly after handling. P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1][2]

Toxicological Profile

Toxicological EndpointData
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1][2]
Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)[1][2]
Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)[1][2]
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available
Respiratory or Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
STOT-Single ExposureNo data available
STOT-Repeated ExposureNo data available
Aspiration HazardNot applicable (Solid)[1]

Experimental Protocols for Safety Assessment

As specific experimental safety data for this compound is not available, this section outlines standardized OECD guidelines that are broadly applicable for the safety assessment of new chemical entities. These protocols are recommended for generating the necessary toxicological data for a complete risk assessment.

3.1. OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[5]

  • Principle: The test substance is administered orally to a group of three animals of a single sex (typically females) at one of the defined dose levels (5, 50, 300, and 2000 mg/kg). The presence or absence of mortality determines the next step.[5][6]

  • Procedure:

    • A starting dose is selected based on available information, often 300 mg/kg.[6]

    • Three fasted animals are dosed with the test substance.

    • If no mortality occurs, the next higher dose is administered to a new group of three animals.

    • If mortality occurs, the next lower dose is administered to a new group of three animals.

    • Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6]

  • Outcome: The results allow for the classification of the substance according to the GHS.[1]

3.2. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to the shaved skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

  • Procedure:

    • A small area of the animal's back is shaved.

    • The test substance is applied to the shaved area and covered with a gauze patch.

    • The patch is removed after a specified time (typically 4 hours), and the skin is cleaned.

    • The skin is observed and scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Outcome: The scores are used to determine the irritation potential of the substance.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

PrecautionDetailed Guideline
Engineering Controls All work with this compound must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[3] An eyewash station and safety shower must be readily accessible.[3]
Personal Protective Equipment (PPE) Eye Protection: Chemical splash goggles are mandatory.[3] Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) should be worn. Nitrile gloves may offer limited protection and should be changed frequently.[7][8] Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[3] Respiratory Protection: If there is a risk of aerosol generation or high concentrations, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program.[7]
Hygiene Practices Wash hands thoroughly before breaks and immediately after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[7] Contaminated clothing should be removed and laundered before reuse.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Protect from moisture and light.[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3] A designated and labeled storage area is recommended.[7][8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

Emergency SituationProcedure
Spill Small Spill: Absorb with an inert, dry material (e.g., vermiculite, sand).[7] Collect the material in a labeled, sealed container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after cleanup is complete.[7] Large Spill: Evacuate the area immediately.[7] Secure the area and notify emergency services and the environmental health and safety (EH&S) department.[7]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9] Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
First Aid Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10] Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Physical and Chemical Properties

PropertyValue
Molecular FormulaC11H17N3[11]
Molecular Weight191.28 g/mol [11]
AppearanceSolid
Melting Point98 - 99 °C
Boiling Point353.1 ± 37.0 °C (Predicted)
Density1.092 ± 0.06 g/cm³ (Predicted)
SolubilitySoluble in Methanol
pKa7.88 ± 0.42 (Predicted)
Storage TemperatureRoom temperature, under inert atmosphere, and protected from light.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to a chemical spill.

ChemicalHandlingWorkflow General Chemical Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_waste Waste Disposal Phase cluster_cleanup Cleanup Phase prep Preparation sds Review SDS handling Handling weigh Weigh/Measure Compound waste Waste Disposal collect Collect Waste in Labeled Container cleanup Cleanup decontaminate Decontaminate Glassware and Surfaces end End ppe Don PPE sds->ppe hood Prepare Fume Hood ppe->hood reaction Perform Experiment weigh->reaction store Store Waste Securely collect->store remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash wash->end

Caption: A generalized workflow for the safe handling of hazardous chemicals in a laboratory setting.

SpillResponseDecisionTree Chemical Spill Response Decision Tree spill Spill Occurs is_major Major Spill? spill->is_major is_trained Trained to Clean? is_major->is_trained No evacuate Evacuate Area Notify EH&S is_major->evacuate Yes is_trained->evacuate No contain Contain Spill with Absorbent is_trained->contain Yes report Report Incident evacuate->report cleanup Clean Up Spill Using Proper PPE contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose dispose->report

Caption: A decision tree outlining the appropriate response to a chemical spill in the laboratory.

Disposal Considerations

Waste generated from the use of this compound must be managed as hazardous waste.[8] Do not dispose of this chemical down the drain or in the regular waste stream.[8] Collect all waste in a compatible, clearly labeled, and sealed container.[7] Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7] Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste contractor.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, aniline and its derivatives are known to be toxic to aquatic life.[3] Therefore, it is crucial to prevent the release of this compound into the environment. All spills should be contained, and waste should be disposed of properly to avoid contamination of soil and waterways.

Disclaimer

This document is intended as a guide and does not replace a formal risk assessment or the information provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel must be thoroughly trained on the specific hazards and safe handling procedures for this compound before use. Always adhere to your institution's safety policies and procedures.

References

Biological activity of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 3-(4-methylpiperazin-1-yl)aniline core reveals its significance as a privileged scaffold in modern medicinal chemistry. While direct biological activity data for the parent compound is limited in the public domain, its structural motif is integral to a multitude of derivatives exhibiting a wide array of pharmacological effects. This guide explores the diverse biological activities reported for compounds containing this essential core, providing insights for researchers and professionals in drug development.

The versatility of the this compound moiety stems from its unique combination of a nucleophilic aniline ring and a basic methylpiperazine group. These features allow for facile chemical modification and favorable interactions with various biological targets, leading to its incorporation into molecules designed to combat cancer, infectious diseases, and metabolic disorders.

Anticancer Activity

The this compound core is a prominent feature in numerous compounds investigated for their anticancer properties. These derivatives have demonstrated efficacy against a range of human cancer cell lines, acting through diverse mechanisms of action.

Kinase Inhibition

A significant area of application for this scaffold is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

One notable example is the development of dual c-Src/Abl kinase inhibitors. Derivatives incorporating the related 4-(4-methylpiperazin-1-yl)aniline core have shown potent, low nanomolar inhibition of these enzymes.[1] Although the substitution pattern is different, it highlights the utility of the methylpiperazinyl-aniline scaffold in targeting these kinases.

Furthermore, derivatives based on a 2-substituted aniline pyrimidine structure have been explored as potent Mer/c-Met dual inhibitors, which are implicated in tumor growth and metastasis.[2]

G-Quadruplex Stabilization

The 4-substituted isomer, 4-(4-methylpiperazin-1-yl)aniline, has been identified as a key fragment in the development of ligands that stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene.[3] Stabilization of this structure can suppress the expression of c-MYC, a critical factor in many human cancers, thereby representing a viable therapeutic strategy.[3]

Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain quinoxaline-isoxazole-piperazine conjugates have demonstrated potent activity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colorectal) cancer cell lines.[4] Similarly, novel methyl piperazine derivatives have been tested against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas) cell lines, with some compounds showing promising IC50 values.[5]

Compound ClassCell LineActivityReference
Quinoxaline-isoxazole-piperazine conjugatesMCF-7, HepG-2, HCT-116Potent activity[4]
4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide derivativesA-549IC50 values reported[5]
4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone derivativesHCT-116IC50 values reported[5]
4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone derivativesMIAPaCa-2IC50 values reported[5]

Activity in Metabolic Disorders

The this compound scaffold has also been explored for its potential in treating metabolic diseases, particularly type 2 diabetes.

SIRT6 Inhibition

A derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase. SIRT6 inhibitors are considered potential therapeutic agents for diabetes. This compound exhibited an IC50 value of 4.93 μM against SIRT6 and demonstrated the ability to reduce blood glucose in a mouse model of type 2 diabetes by increasing the levels of the glucose transporter GLUT-1.

CompoundTargetIC50KD (SPR)KD (ITC)Reference
5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)SIRT64.93 μM9.76 μM10 μM[6]

The proposed mechanism involves the inhibition of SIRT6, which in turn leads to an increase in the expression of GLUT-1, facilitating glucose uptake into cells and thereby lowering blood glucose levels.

SIRT6_Inhibition_Pathway Compound_6d 5-(4-methylpiperazin-1-yl)-2-nitroaniline SIRT6 SIRT6 Compound_6d->SIRT6 inhibits GLUT1_Expression GLUT-1 Expression SIRT6->GLUT1_Expression deacetylates (represses) Glucose_Uptake Cellular Glucose Uptake GLUT1_Expression->Glucose_Uptake increases Blood_Glucose Blood Glucose Levels Glucose_Uptake->Blood_Glucose decreases

Caption: SIRT6 inhibition pathway by a this compound derivative.

Antimicrobial Activity

The structural motif is also present in compounds evaluated for their antibacterial and antifungal properties. Various piperazine derivatives have been synthesized and screened against a panel of microorganisms.[7] For example, certain 3-(4-arylpiperazin-1-yl)cinnolines have been synthesized and assessed for their potential as antifungal agents.[8][9]

While specific data for this compound derivatives is not extensively detailed in the provided results, the broader class of aryl piperazines, which includes this core, is recognized for its significant antimicrobial potential.[7][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols relevant to the biological evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds. A positive control (e.g., Gefitinib) and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in dimethylformamide).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][11]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cancer Cells in 96-well plate Adherence Incubate Overnight (Adherence) Seed_Cells->Adherence Add_Compounds Add Test Compounds (Varying Concentrations) Adherence->Add_Compounds Incubate_Treatment Incubate (e.g., 48h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (e.g., 570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Data Analysis

Caption: Workflow of the MTT cell viability assay.

SIRT6 Inhibition Assay (Fluor de Lys)

This is a fluorescence-based assay to measure the deacetylase activity of SIRT6.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the SIRT6 enzyme, a fluorogenic acetylated peptide substrate, and varying concentrations of the inhibitor compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow the deacetylation reaction to proceed.

  • Developer Addition: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide. This cleavage releases a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at appropriate excitation and emission wavelengths.

  • Data Analysis: The inhibition of SIRT6 activity is determined by the reduction in fluorescence signal in the presence of the inhibitor compared to the control. The IC50 value is calculated from the dose-response curve.[6]

Conclusion

The this compound core is a highly valuable scaffold in drug discovery, serving as a foundational element for a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, antimicrobial compounds, and modulators of metabolic pathways. The continued exploration and derivatization of this privileged structure are likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comprehensive overview of the current understanding of the biological activities associated with this important chemical moiety, offering a solid foundation for future research and development endeavors.

References

The Pharmacological Profile of N-Arylpiperazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-arylpiperazine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and pharmacology due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of N-arylpiperazine derivatives, with a particular focus on their interactions with key neurotransmitter receptors, their structure-activity relationships (SAR), and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system (CNS) and other systems.

The N-arylpiperazine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with antidepressant, antipsychotic, anxiolytic, and antihypertensive properties.[1][2] Their pharmacological effects are primarily mediated through their interactions with a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2][3] Understanding the nuances of these interactions is critical for the rational design of new chemical entities with improved efficacy and safety profiles.

Core Pharmacological Profile: Receptor Interactions

N-arylpiperazine compounds exhibit a broad spectrum of affinities and functional activities at various receptor subtypes. Their polypharmacological nature, often engaging multiple targets simultaneously, can be both a therapeutic advantage and a challenge in drug development.

Serotonin (5-HT) Receptor Interactions

The serotonergic system is a primary target for N-arylpiperazine derivatives. These compounds interact with multiple 5-HT receptor subtypes, with their specific binding profile being highly dependent on the nature of the aryl group and substitutions on the piperazine ring.

  • 5-HT1A Receptors: Many N-arylpiperazines act as high-affinity ligands for the 5-HT1A receptor, often displaying partial agonist or antagonist activity.[1] The interaction with this receptor is a key contributor to the anxiolytic and antidepressant effects of drugs like buspirone.

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics containing the N-arylpiperazine moiety. This activity is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects.[3]

  • 5-HT2C Receptors: Interaction with 5-HT2C receptors is also common, with antagonist activity at this site being associated with antidepressant and anxiolytic effects.

  • 5-HT7 Receptors: A growing body of evidence highlights the importance of 5-HT7 receptor antagonism in the mechanism of action of some N-arylpiperazine-based antidepressants and cognitive enhancers.[4]

Dopamine (D) Receptor Interactions

The dopaminergic system is another crucial target for N-arylpiperazine compounds, particularly for those developed as antipsychotics.

  • D2 Receptors: Many antipsychotic N-arylpiperazines are antagonists or partial agonists at the D2 receptor.[3] Partial agonism, as seen with aripiprazole, is a key feature that helps to stabilize dopaminergic neurotransmission, leading to a favorable side-effect profile.

  • D3 Receptors: Affinity for the D3 receptor is also a common characteristic of this class of compounds, and modulation of this receptor is being explored for the treatment of substance abuse and cognitive deficits.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative N-arylpiperazine compounds at various serotonin and dopamine receptors. This data provides a quantitative basis for comparing the pharmacological profiles of different derivatives.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
Aripiprazole----0.74 (D2L), 3.3 (D2S)-[3]
Compound 12a41.5315-42.5300-[5][6]
Compound 9b23.939.4-45.0--[5][6]
Compound 2b412-----[7]
Compound 2a2290-----[7]
Compound 2c49500-----[7]
Compound5-HT1A EC50 (nM)5-HT2A IC50 (µM)D2 EC50 (nM)D3 EC50 (nM)Reference
Compound 1a29.4---[8]
Compound 5a30.5---[8]
Compound 3a39.4---[8]
YM-92088-0.47--[9]

Key Experimental Protocols

The characterization of N-arylpiperazine compounds relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Assay Setup:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

  • Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gs or Gi/o-coupled receptors.

Principle: This assay measures the ability of a test compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger.

Methodology:

  • Cell Culture: Use cells stably or transiently expressing the receptor of interest.

  • Assay Setup:

    • Plate the cells in a multi-well plate.

    • For agonist testing, add varying concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Incubation: Incubate the cells for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).

Functional Assays: Intracellular Calcium Mobilization

Objective: To determine the functional activity of a test compound at Gq-coupled receptors.

Principle: This assay measures the ability of a test compound to induce an increase in intracellular calcium concentration ([Ca2+]i).

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the Gq-coupled receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Setup:

    • Place the dye-loaded cells in a fluorescence plate reader.

  • Compound Addition and Measurement:

    • Add varying concentrations of the test compound to the cells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

The pharmacological effects of N-arylpiperazine compounds are initiated by their binding to GPCRs, which in turn triggers intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these compounds.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (N-arylpiperazine) Ligand (N-arylpiperazine) GPCR GPCR (e.g., 5-HT1A, 5-HT2A, D2) Ligand (N-arylpiperazine)->GPCR Binding G_protein Heterotrimeric G-protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Leads to

General GPCR Signaling Pathway for N-arylpiperazines

signaling_pathways cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) cluster_D2 Dopamine D2 Receptor Signaling (Gi/o-coupled) HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA activity cAMP_dec->PKA_inhib HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC D2 D2 Receptor D2_Gi Gi/o Protein D2->D2_Gi D2_AC_inhib Adenylyl Cyclase (Inhibition) D2_Gi->D2_AC_inhib D2_cAMP_dec ↓ cAMP D2_AC_inhib->D2_cAMP_dec D2_PKA_inhib ↓ PKA activity D2_cAMP_dec->D2_PKA_inhib N-arylpiperazine N-arylpiperazine N-arylpiperazine->HT1A Agonist/ Antagonist N-arylpiperazine->HT2A Antagonist N-arylpiperazine->D2 Antagonist/ Partial Agonist

Key Signaling Pathways of N-arylpiperazine Targets

experimental_workflow cluster_workflow Pharmacological Profiling Workflow start Synthesized N-arylpiperazine Compound binding_assay Primary Screening: Radioligand Binding Assays (Determine Ki at multiple receptors) start->binding_assay functional_assays Secondary Screening: Functional Assays (cAMP, Ca2+ mobilization, etc.) (Determine EC50/IC50, Emax) binding_assay->functional_assays Active Compounds selectivity_profiling Selectivity & Off-Target Profiling (Screen against a panel of receptors) functional_assays->selectivity_profiling sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_profiling->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Experimental Workflow for N-arylpiperazine Profiling

Conclusion

N-arylpiperazine compounds remain a cornerstone of modern neuropharmacology. Their rich and complex pharmacological profiles, characterized by interactions with multiple serotonin and dopamine receptors, offer a fertile ground for the discovery of novel therapeutics. A thorough understanding of their structure-activity relationships, coupled with the application of robust in vitro pharmacological assays, is essential for the successful development of new drugs based on this privileged scaffold. This technical guide provides a foundational overview to aid researchers and drug development professionals in this endeavor. Future research will likely focus on fine-tuning the selectivity of these compounds to minimize off-target effects and on exploring their potential in treating a wider range of CNS and other disorders.

References

The Strategic Role of 3-(4-Methylpiperazin-1-yl)aniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(4-Methylpiperazin-1-yl)aniline has emerged as a pivotal scaffold, particularly in the design of kinase inhibitors and other targeted therapies. Its unique structural features, combining a reactive aniline moiety with a solubilizing and pharmacokinetically favorable N-methylpiperazine group, offer a versatile platform for creating potent and selective drug candidates. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound as a synthetic building block, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueReference
CAS Number 148546-99-0[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol [1]
Appearance Yellow to light yellow solid[2]
Melting Point 98-99 °C[2][3]
Boiling Point 353.1 ± 37.0 °C (Predicted)[2]
pKa 7.88 ± 0.42 (Predicted)[4]
Solubility Soluble in organic solvents such as methanol and ethanol.[2]

Synthesis of this compound: An Experimental Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine. This method provides a high yield of the desired product.

Step 1: Synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine

This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and N-methylpiperazine.

Step 2: Reduction to this compound

Materials:

  • 1-Methyl-4-(3-nitrophenyl)piperazine (15 g, 67.8 mmol)

  • 10% Palladium on carbon (Pd/C) (3 g)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g) is prepared.

  • To this solution, a methanolic slurry of 10% Pd/C (3 g) is added under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Expected Yield: 11 g (87%) as a light yellow solid.[2]

Characterization:

  • Mass Spectrum (Electrospray Ionization): m/z 192 (M+H)⁺.[2]

Application as a Synthetic Building Block in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The aniline functional group serves as a key handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.

Amide Bond Formation: Synthesis of Kinase Inhibitors

The primary amino group of this compound is readily acylated to form amide bonds, a common linkage in many kinase inhibitors. This reaction is central to the synthesis of potent inhibitors of oncogenic kinases such as BCR-ABL and Mer Tyrosine Kinase (MERTK).

General Experimental Protocol for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM), a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) are added.

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • This compound (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 60 °C) for 3-12 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

This methodology is exemplified in the synthesis of various kinase inhibitors where the this compound moiety is crucial for activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with aryl halides or triflates to generate more complex diarylamine structures, which are also prevalent in pharmacologically active compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • An oven-dried Schlenk tube is charged with the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired diarylamine.

Role in Kinase Inhibitor Design: Targeting Oncogenic Signaling Pathways

The this compound moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. The N-methylpiperazine group often enhances aqueous solubility and can engage in crucial interactions within the ATP-binding pocket of kinases, while the aniline nitrogen provides a key attachment point for the rest of the inhibitor scaffold.

BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The constitutively active BCR-ABL fusion protein is the primary driver of CML. The this compound scaffold is a component of several BCR-ABL inhibitors.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway in CML.

MERTK Inhibitors in Solid Tumors

MERTK is a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor survival, proliferation, and immune evasion.[2][4][5]

MERTK_Signaling Ligand Gas6 / Protein S MERTK MERTK Ligand->MERTK PI3K PI3K MERTK->PI3K MAPK RAS/RAF/MEK/ERK MERTK->MAPK STAT JAK/STAT MERTK->STAT FAK FAK/RhoA MERTK->FAK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival (Anti-apoptosis) AKT->Survival MAPK->Proliferation STAT->Survival Migration Migration FAK->Migration

Caption: Key MERTK-activated signaling pathways in cancer.

Quantitative Data: Biological Activity of Derivatives

The utility of this compound as a building block is underscored by the potent biological activity of its derivatives. The following table summarizes the in vitro activity of selected compounds incorporating this scaffold against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Saccharin-Arylpiperazine ConjugateDU145 (Prostate)1.28[4]
Saccharin-Arylpiperazine ConjugatePC-3 (Prostate)4.84[4]
Quinoxaline-Isoxazole ConjugateMCF-7 (Breast)2.55 - 72.78[6]
Pyrrolo[2,1-f][2][4][7]triazine HybridA549 (Lung)0.36[8][9]
Pyrrolo[2,1-f][2][4][7]triazine HybridMCF-7 (Breast)0.42[8][9]
Pyrrolo[2,1-f][2][4][7]triazine HybridMDA-MB-231 (Breast)0.80[8][9]

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives of this compound and its isomers have revealed several key insights:

  • The N-methylpiperazine moiety is often crucial for maintaining good aqueous solubility and oral bioavailability. The basic nitrogen can be protonated at physiological pH, aiding in dissolution.

  • The piperazine ring can form important hydrogen bonds with hinge region residues in the ATP binding pocket of many kinases.

  • The aniline nitrogen provides a vector for substitution that can be directed towards different regions of the kinase active site to enhance potency and selectivity.

  • The substitution pattern on the aniline ring (ortho, meta, or para) significantly influences the orientation of the molecule within the binding site and, consequently, its activity and selectivity profile. For instance, in some BCR-ABL inhibitors, a meta-amino configuration is preferred.

Conclusion

This compound is a high-value synthetic building block that has proven its utility in the development of targeted therapies, particularly in the field of oncology. Its straightforward synthesis, versatile reactivity, and favorable pharmacokinetic contributions make it a cornerstone for the design of novel kinase inhibitors and other drug candidates. The detailed protocols and data presented in this guide are intended to facilitate its broader application in research and development, ultimately contributing to the discovery of new and effective medicines.

References

The Emergence of 3-(4-Methylpiperazin-1-yl)aniline: A Cornerstone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(4-methylpiperazin-1-yl)aniline has evolved from a chemical intermediate to a pivotal building block in the synthesis of targeted cancer therapies. This technical guide delves into the synthesis, physicochemical properties, and, most significantly, the instrumental role of this aniline derivative in the development of potent kinase inhibitors. While a singular "discovery" of this compound is not well-documented, its history is intrinsically linked to the rise of kinase-targeted drug discovery, most notably as a key component of the groundbreaking drug, Imatinib. This paper will provide a comprehensive overview of its synthesis, detailed experimental protocols for the evaluation of its derivatives, and a visual representation of the key signaling pathways targeted by these therapeutics.

Introduction: A Building Block of Unassuming Origin

The history of this compound is not one of a celebrated discovery but rather of its emergence as a critical component in the field of medicinal chemistry. Its structure, featuring a reactive aniline group and a solubilizing methylpiperazine moiety, has made it an invaluable scaffold for the synthesis of a multitude of pharmacologically active compounds.[1] The presence of the methylpiperazine group, in particular, is known to enhance bioavailability and receptor binding affinity, making it a desirable feature in drug design.[1] This guide will explore the synthesis and properties of this compound and its profound impact on the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug synthesis. These properties influence its reactivity, solubility, and handling.

PropertyValueReference
Molecular Formula C₁₁H₁₇N₃[2]
Molecular Weight 191.27 g/mol [2]
Appearance Yellow solid[2]
Boiling Point 353.1±37.0 °C (Predicted)[2]
Density 1.092±0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine.

Experimental Protocol: Reduction of 1-Methyl-4-(3-nitrophenyl)piperazine

Materials:

  • 1-methyl-4-(3-nitrophenyl)piperazine

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) is prepared.

  • To this solution, a methanolic solution of 10% Pd/C (3 g) is added under stirring.

  • The reaction is conducted under an inert atmosphere with slow stirring.

  • The reaction mixture is then subjected to a hydrogen atmosphere for 4 hours at room temperature.

  • Upon completion of the reaction, the mixture is filtered through a diatomaceous earth pad.

  • The filtrate is concentrated under reduced pressure to yield this compound.[2]

Results: This procedure typically affords the target product as a light yellow solid with a yield of approximately 87%.[2] The mass spectrum (electrospray ionization) shows a peak at m/z: 192 (M+1).[2]

Role in Kinase Inhibitor Discovery: The Imatinib Story

The significance of this compound is most profoundly illustrated by its role as a key intermediate in the synthesis of Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4][5] Imatinib's mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, which is constitutively active in CML cells and drives their proliferation.[3][5]

The this compound moiety in Imatinib is crucial for its pharmacological activity, contributing to its binding affinity and oral bioavailability.[4] The development of Imatinib marked a paradigm shift in cancer treatment, moving from non-specific cytotoxic agents to targeted therapies.

Targeted Signaling Pathways

Imatinib and other kinase inhibitors derived from the this compound scaffold target key signaling pathways that are often dysregulated in cancer. The primary target of Imatinib is the BCR-ABL fusion protein. However, many tyrosine kinase inhibitors have multiple targets. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.

Below is a simplified representation of the BCR-ABL signaling pathway and its downstream effects, which are inhibited by Imatinib.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates ATP ATP ATP->BCR_ABL Phosphorylates Substrates Imatinib Imatinib (Inhibitor) Imatinib->BCR_ABL Inhibits ATP Binding Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Increased Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Add_Kinase Add Kinase Enzyme Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Substrate_ATP Initiate Reaction: Add Substrate + ATP Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate Reaction Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (Add EDTA) Incubate_Reaction->Stop_Reaction Add_Antibody Add Detection Antibody Stop_Reaction->Add_Antibody Incubate_Detection Incubate for Detection Add_Antibody->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Note: Synthesis of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Methylpiperazin-1-yl)aniline is a crucial building block in the pharmaceutical industry. Its structure, which incorporates both an aniline and a methylpiperazine moiety, makes it a valuable intermediate for synthesizing a wide range of active pharmaceutical ingredients (APIs). It is particularly significant in the development of therapeutics for central nervous system (CNS) disorders, where the piperazine ring often contributes to receptor binding affinity and overall pharmacological activity.[1] This document outlines two prevalent and effective synthetic routes for preparing this compound from readily available starting materials.

Overview of Synthetic Strategies

Two primary synthetic pathways are detailed for the synthesis of this compound:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: This route involves the direct C-N cross-coupling of 3-bromoaniline with N-methylpiperazine. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of aryl amines under relatively mild conditions.[2][3][4]

  • Route B: Nucleophilic Aromatic Substitution (SNAr) and Reduction: This two-step pathway begins with the reaction of 1-chloro-3-nitrobenzene with N-methylpiperazine. The resulting nitro-intermediate is then reduced to the target aniline derivative.[5]

Below are graphical representations of these synthetic workflows.

cluster_A Route A: Buchwald-Hartwig Amination A1 3-Bromoaniline A3 This compound A1->A3 Pd Catalyst, Ligand, Base Toluene, Heat A2 N-Methylpiperazine A2->A3

Figure 1: Synthetic workflow for Route A, the Buchwald-Hartwig amination.

cluster_B Route B: SNAr and Reduction B1 1-Chloro-3-nitrobenzene B3 1-Methyl-4-(3-nitrophenyl)piperazine B1->B3 Base (e.g., K2CO3) Solvent, Heat B2 N-Methylpiperazine B2->B3 B4 This compound B3->B4 Reduction (e.g., H2, Pd/C)

Figure 2: Synthetic workflow for Route B, SNAr followed by reduction.

Experimental Protocols

Route A: Buchwald-Hartwig Amination Protocol

This protocol describes the palladium-catalyzed coupling of 3-bromoaniline and N-methylpiperazine.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromoaniline172.035.00 g29.06
N-Methylpiperazine100.163.50 g (4.0 mL)34.94
Pd₂(dba)₃915.72133 mg0.145 (0.5 mol%)
XPhos476.65138 mg0.291 (1.0 mol%)
Sodium tert-butoxide96.104.19 g43.59
Toluene, Anhydrous-100 mL-

Protocol

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (5.00 g), sodium tert-butoxide (4.19 g), Pd₂(dba)₃ (133 mg), and XPhos (138 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene (100 mL) followed by N-methylpiperazine (4.0 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Route B: SNAr and Reduction Protocol

This two-step protocol starts with the SNAr reaction between 1-chloro-3-nitrobenzene and N-methylpiperazine, followed by catalytic hydrogenation.

Step 1: Synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine (SNAr)

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Chloro-3-nitrobenzene157.555.00 g31.74
N-Methylpiperazine100.164.77 g (5.3 mL)47.61
Potassium Carbonate (K₂CO₃)138.216.58 g47.61
Dimethylformamide (DMF)-50 mL-

Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-chloro-3-nitrobenzene (5.00 g) in DMF (50 mL).

  • Reagent Addition: Add potassium carbonate (6.58 g) and N-methylpiperazine (5.3 mL) to the solution.

  • Reaction: Heat the mixture to 120 °C and stir for 24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Isolation: A yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Drying: Dry the solid in a vacuum oven at 50 °C to obtain 1-methyl-4-(3-nitrophenyl)piperazine, which can be used in the next step without further purification.

Step 2: Reduction of 1-Methyl-4-(3-nitrophenyl)piperazine

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-4-(3-nitrophenyl)piperazine221.265.00 g22.60
Palladium on Carbon (10% Pd/C)-250 mg-
Methanol-100 mL-
Hydrogen (H₂) Gas-1 atm (balloon)-

Protocol

  • Reaction Setup: To a 250 mL flask, add the intermediate from Step 1 (5.00 g) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the suspension.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 8-12 hours.[6]

  • Work-up: Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary

Product Characterization

PropertyValue
Chemical Name This compound
CAS Number 148546-99-0
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol [1]
Appearance Off-white to light brown solid
Melting Point 98-99 °C[1]

Comparison of Synthetic Routes

ParameterRoute A (Buchwald-Hartwig)Route B (SNAr + Reduction)
Number of Steps 12
Typical Overall Yield 75-85%70-80%
Key Reagents Palladium catalyst, phosphine ligand, strong baseBase, reducing agent (H₂, Pd/C)
Reaction Conditions Anhydrous, inert atmosphere requiredTolerant to air/moisture (Step 1); H₂ atmosphere (Step 2)
Advantages High atom economy, direct C-N bond formationAvoids expensive Pd catalysts/ligands, scalable
Disadvantages Cost of catalyst/ligand, sensitivity to airLonger reaction sequence, use of flammable H₂ gas

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Nitro Compounds: 1-Chloro-3-nitrobenzene is toxic and an irritant. Avoid contact and inhalation.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is secure and free of ignition sources. Perform catalytic hydrogenation behind a blast shield.

References

Application Notes and Protocols for Buchwald-Hartwig Amination in N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its advent has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and drug development. The N-arylpiperazine motif is a ubiquitous scaffold found in a multitude of biologically active molecules and approved pharmaceuticals, targeting a wide array of conditions including cancer, depression, and anxiety. The Buchwald-Hartwig amination provides an efficient and versatile pathway for the synthesis of these crucial structures from readily available starting materials.

This document offers detailed protocols and quantitative data for the synthesis of N-arylpiperazines via the Buchwald-Hartwig amination of piperazine derivatives with aryl halides. The success of this transformation is highly contingent on the careful selection of the palladium catalyst, ligand, base, and solvent. Sterically hindered and electron-rich phosphine ligands are frequently essential for achieving high yields, especially when dealing with less reactive aryl chlorides.

General Reaction Scheme

The general transformation involves the coupling of a piperazine derivative (often mono-protected, such as with a Boc group) with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide.

cluster_reagents Reagents A Aryl Halide (Ar-X) C Pd Catalyst Ligand Base B N-Boc-piperazine D N-Aryl-N'-Boc-piperazine C->D + E HX Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) [Ar-Pd(II)(HNR_2)L_n]X [Ar-Pd(II)(HNR_2)L_n]X Ar-Pd(II)(X)L_n->[Ar-Pd(II)(HNR_2)L_n]X Amine Coordination (HNR_2) Ar-Pd(II)(NR_2)L_n Ar-Pd(II)(NR_2)L_n Ar-Pd(II)(NR_2)L_n->Pd(0)L_n Reductive Elimination [Ar-Pd(II)(HNR_2)L_n]X->Ar-Pd(II)(NR_2)L_n Deprotonation (Base) Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine Reactants, Base, and Catalyst B 2. Establish Inert Atmosphere A->B C 3. Add Solvent B->C D 4. Heat and Stir C->D E 5. Cool and Quench Reaction D->E F 6. Aqueous Workup/Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product: N-Arylpiperazine

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)aniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various biologically active compounds. The molecule incorporates both an aniline moiety and a 1-methylpiperazine group, structural motifs frequently found in pharmaceuticals. The piperazine ring, in particular, is a common feature in many approved drugs, often contributing to improved solubility, bioavailability, and target engagement.[1] This application note provides detailed protocols for the palladium-catalyzed synthesis of this compound, a compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[2][3]

The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1] This powerful cross-coupling reaction allows for the efficient construction of arylamines from aryl halides or triflates and a wide range of amine coupling partners under relatively mild conditions. For drug development professionals, this methodology offers a versatile and reliable route to complex aniline derivatives, enabling the rapid generation of compound libraries for lead optimization.

This document outlines two distinct palladium-catalyzed methods for the synthesis of this compound: a direct Buchwald-Hartwig amination of a haloaniline and a palladium-on-carbon catalyzed hydrogenation of a nitroaromatic precursor.

Data Presentation

Table 1: Comparison of Palladium-Catalyzed Synthesis Methods
ParameterMethod 1: Buchwald-Hartwig Amination (Representative)Method 2: Catalytic Hydrogenation
Starting Material 3-Bromoaniline or 3-Chloroaniline1-Methyl-4-(3-nitrophenyl)piperazine
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂10% Palladium on Carbon (Pd/C)
Ligand Biarylphosphine ligand (e.g., Xantphos)Not applicable
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)Not applicable
Solvent Toluene or DioxaneMethanol
Reaction Temperature 80-110 °CRoom Temperature
Reaction Time 8-24 hours4 hours
Reported Yield Typically moderate to high (variable)87%[4]

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromoaniline (Representative Protocol)

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-bromoaniline with 1-methylpiperazine. Optimization of the catalyst, ligand, base, and solvent may be required to achieve the highest yields.

Materials:

  • 3-Bromoaniline

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). The flask is then evacuated and backfilled with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol), 3-bromoaniline (1.0 mmol), and 1-methylpiperazine (1.2 mmol) to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C under the inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Palladium-on-Carbon Catalyzed Hydrogenation of 1-Methyl-4-(3-nitrophenyl)piperazine

This protocol is based on a reported synthesis of this compound.[4]

Materials:

  • 1-Methyl-4-(3-nitrophenyl)piperazine

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Standard hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) in methanol is prepared.

  • Catalyst Addition: To this solution, 10% Pd/C (3 g) is added under a stream of inert gas.

  • Hydrogenation: The reaction vessel is sealed and the atmosphere is replaced with hydrogen. The mixture is stirred under a hydrogen atmosphere for 4 hours at room temperature.

  • Work-up: After the reaction is complete, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a light yellow solid (11 g, 87% yield).[4] The product can be further purified by recrystallization if necessary.

Visualizations

Buchwald_Hartwig_Amination_Workflow Reactants 3-Haloaniline & 1-Methylpiperazine Reaction_Vessel Schlenk Flask (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst_System Pd₂(dba)₃ / Xantphos NaOtBu / Toluene Catalyst_System->Reaction_Vessel Heating Heating (80-110 °C) Reaction_Vessel->Heating Workup Aqueous Work-up (EtOAc / H₂O) Heating->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Hydrogenation_Workflow Starting_Material 1-Methyl-4-(3-nitrophenyl)piperazine Hydrogenation_Apparatus Hydrogenation Vessel Starting_Material->Hydrogenation_Apparatus Catalyst_Solvent 10% Pd/C Methanol Catalyst_Solvent->Hydrogenation_Apparatus Hydrogen_Atmosphere H₂ Atmosphere (Room Temperature) Hydrogenation_Apparatus->Hydrogen_Atmosphere Filtration Filtration (Diatomaceous Earth) Hydrogen_Atmosphere->Filtration Concentration Solvent Removal Filtration->Concentration Final_Product This compound Concentration->Final_Product

Caption: Experimental workflow for the catalytic hydrogenation.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step in the preparation of more complex molecules with potential therapeutic applications. The following diagram illustrates the logical relationship from starting materials to the final product and its potential application in the synthesis of kinase inhibitors.

Logical_Relationship cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Aryl_Halide 3-Haloaniline (e.g., 3-Bromoaniline) Pd_Catalysis Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) Aryl_Halide->Pd_Catalysis Piperazine 1-Methylpiperazine Piperazine->Pd_Catalysis Product This compound Pd_Catalysis->Product Building_Block This compound (Key Intermediate) Further_Synthesis Further Synthetic Transformations Building_Block->Further_Synthesis Kinase_Inhibitor Kinase Inhibitor (e.g., targeting BCR-ABL, EGFR) Further_Synthesis->Kinase_Inhibitor

Caption: From building blocks to potential therapeutic agents.

References

Application Notes and Protocols for the Use of 3-(4-Methylpiperazin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)aniline is a key structural motif and a valuable building block in the synthesis of a multitude of targeted kinase inhibitors. Its unique combination of a reactive aniline group and a solubilizing N-methylpiperazine moiety makes it a privileged scaffold in medicinal chemistry. This aniline derivative is integral to the pharmacophore of several clinically successful drugs, primarily by facilitating crucial interactions within the ATP-binding pocket of various kinases. These application notes provide a comprehensive overview of the utility of this compound and its derivatives in the synthesis of potent kinase inhibitors, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and synthetic workflows.

Core Applications in Kinase Inhibitor Synthesis

The this compound scaffold is prominently featured in a range of kinase inhibitors targeting key enzymes implicated in cancer and other proliferative diseases. The primary synthetic strategies involve the reaction of the aniline nitrogen with an appropriate electrophilic partner, often a heterocyclic core, to construct the final inhibitor.

A paramount example of its application is in the synthesis of Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). While not always the direct starting material, its core structure is introduced through key intermediates. The synthesis of Imatinib and other inhibitors like Ponatinib, Dasatinib, and Bosutinib showcases the versatility of this chemical entity in creating potent and selective drugs.

Featured Kinase Inhibitors

The following table summarizes key quantitative data for representative kinase inhibitors that incorporate the this compound or a closely related moiety.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Disease Indication
Imatinib Bcr-Abl, c-Kit, PDGFRBcr-Abl: ~250-1000, c-Kit: ~100Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs)
Ponatinib Pan-Bcr-Abl (including T315I mutant)Bcr-AblWT: <0.5, Bcr-AblT315I: 9CML, Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]
Dasatinib Bcr-Abl, Src family kinasesBcr-Abl: ~0.1-3CML, Ph+ ALL[2]
Bosutinib Bcr-Abl, Src family kinasesBcr-Abl: ~1.2, Src: ~1.0CML[3]
CHMFL-ABL/KIT-155 ABL, c-KITABL: 46, c-KIT: 75Preclinical (CML, GISTs)[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final assembly of a representative kinase inhibitor.

Protocol 1: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (Imatinib Intermediate)

This protocol describes the reduction of the corresponding nitro compound, a key step in preparing a crucial intermediate for Imatinib synthesis.[6]

Materials:

  • N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a 500 mL four-necked flask, add 10 g (32.6 mmol) of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • Add 0.2 g of 10% Pd/C and 300 mL of ethyl acetate.

  • While stirring, add 7.2 g (114.1 mmol) of ammonium formate and 4.6 g (32.6 mmol) of anhydrous sodium sulfate.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate contains the desired product, which can be further purified by recrystallization or column chromatography. The expected yield is typically above 90%.[6]

Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis (General Procedure)

This protocol outlines a general method for the coupling of a carboxylic acid with an aniline derivative, a common final step in the synthesis of many kinase inhibitors. This example is based on the synthesis of Ponatinib.[7][8]

Materials:

  • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • Oxalyl chloride

  • Triethylamine (NEt3)

  • Ethyl acetate (EtOAc)

Procedure:

  • Acid Chloride Formation: In a reaction flask, dissolve 1 equivalent of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid in anhydrous ethyl acetate at 0 °C.

  • Add 3 equivalents of oxalyl chloride dropwise and stir the mixture at room temperature for 2 hours.

  • Amide Formation: In a separate flask, dissolve 1 equivalent of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and 3 equivalents of triethylamine in anhydrous ethyl acetate at 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Visualizing the Molecular Landscape

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of kinase inhibitors utilizing the this compound scaffold or its derivatives.

G Generalized Synthetic Workflow for Kinase Inhibitors cluster_0 Intermediate Synthesis cluster_1 Key Coupling Reactions cluster_2 Final Product Start Starting Materials Intermediate1 Aniline Precursor (e.g., this compound) Start->Intermediate1 Intermediate2 Heterocyclic Core (e.g., Pyrimidine, Quinoline) Start->Intermediate2 Coupling Coupling Reaction (e.g., Amide Coupling, Suzuki Coupling) Intermediate1->Coupling Intermediate2->Coupling Inhibitor Kinase Inhibitor Coupling->Inhibitor Purification Purification Inhibitor->Purification

Caption: Generalized workflow for kinase inhibitor synthesis.

Signaling Pathways

The kinase inhibitors synthesized using the this compound scaffold often target critical signaling pathways involved in cell proliferation and survival. Below are diagrams of the Bcr-Abl, EGFR, and c-Kit signaling pathways.

Bcr-Abl Signaling Pathway

Bcr_Abl_Pathway Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K BcrAbl->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ApoptosisInhibition Inhibition of Apoptosis STAT5->ApoptosisInhibition Akt Akt PI3K->Akt Akt->ApoptosisInhibition

Caption: Simplified Bcr-Abl signaling cascade.

EGFR Signaling Pathway

EGFR_Pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Overview of the EGFR signaling pathway.

c-Kit Signaling Pathway

cKit_Pathway c-Kit Signaling Pathway SCF SCF (Ligand) cKit c-Kit (Receptor Tyrosine Kinase) SCF->cKit PI3K PI3K cKit->PI3K Ras Ras/MAPK Pathway cKit->Ras STAT JAK/STAT Pathway cKit->STAT Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Ras->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: Key pathways in c-Kit signaling.

Conclusion

This compound and its close analogs are indispensable tools in the arsenal of medicinal chemists for the design and synthesis of targeted kinase inhibitors. The synthetic routes and protocols provided herein, along with the compiled quantitative data and pathway diagrams, offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The continued exploration of this versatile scaffold is poised to yield the next generation of potent and selective kinase inhibitors.

References

Application of 3-(4-Methylpiperazin-1-yl)aniline in Drug Discovery: A Focus on Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Methylpiperazin-1-yl)aniline is a key chemical intermediate widely utilized in the synthesis of a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). Its unique structural motif, featuring a reactive aniline group and a solubilizing N-methylpiperazine moiety, makes it an invaluable building block for creating potent and selective inhibitors of various protein kinases that are aberrantly activated in cancer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the discovery and development of kinase inhibitors, with a focus on the approved drugs Imatinib, Dasatinib, and Ponatinib.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound in drug discovery is as a crucial precursor for the synthesis of several clinically important TKIs. The aniline functional group provides a key point for coupling with other heterocyclic scaffolds, while the N-methylpiperazine group often enhances the solubility and pharmacokinetic properties of the final drug molecule.

Imatinib (Gleevec®)

This compound is a direct and critical intermediate in the well-established synthesis of Imatinib, a first-generation TKI used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][][3] The synthesis involves the coupling of this compound with a pyrimidine-containing intermediate.

Dasatinib (Sprycel®)

While not a direct starting material, the core structure of Dasatinib, a multi-targeted TKI for CML and acute lymphoblastic leukemia (ALL), incorporates a piperazine-containing side chain that is conceptually similar to the moiety found in this compound. The synthesis of Dasatinib involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a piperazine-containing pyrimidine derivative.[4][5] The application of related piperazinyl anilines in the synthesis of Dasatinib analogues is an area of active research.

Ponatinib (Iclusig®)

Ponatinib is a third-generation TKI designed to overcome resistance to earlier TKIs in CML, including the T315I mutation.[6][7][8][9][10] The synthesis of Ponatinib involves the coupling of 3-ethynylimidazo[1,2-b]pyridazine with a complex benzamide fragment that contains the 4-methylpiperazin-1-ylmethyl moiety. This highlights the importance of the N-methylpiperazine group in the design of next-generation inhibitors.

Quantitative Data: Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities of Imatinib, Dasatinib, and Ponatinib against their primary target kinases. This data is crucial for understanding their mechanism of action and clinical applications.

Table 1: Inhibitory Activity of Imatinib

Target KinaseIC50 (nM)Reference
Bcr-Abl600[11]
c-Kit100[11][12]
PDGF-R100[11][12]

Table 2: Inhibitory Activity of Dasatinib

Target KinaseIC50 (nM)Reference
Bcr-Abl<1[13]
Src0.5
Lck1.1
Yes0.6
Fyn0.2
c-Kit12
PDGFRβ28
EphA216

Table 3: Inhibitory Activity of Ponatinib

Target KinaseIC50 (nM)Reference
Abl (native)0.37[14][15]
Abl (T315I mutant)2.0[15]
PDGFRα1.1[14]
VEGFR21.5[14]
FGFR12.2[14]
Src5.4[14]
FLT313[15]
KIT13[15]

Signaling Pathways Targeted by Kinase Inhibitors

The following diagrams illustrate the key signaling pathways inhibited by Imatinib, Dasatinib, and Ponatinib. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Imatinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Grb2 Grb2/Sos cKit->Grb2 PDGFR PDGF-R PDGFR->Grb2 PI3K PI3K PDGFR->PI3K BcrAbl Bcr-Abl BcrAbl->Grb2 BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Imatinib Imatinib Imatinib->cKit Imatinib->PDGFR Imatinib->BcrAbl Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation STAT5->Proliferation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Imatinib Signaling Pathway Inhibition.

Dasatinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRb PDGFRβ PI3K PI3K PDGFRb->PI3K EphA2 EphA2 FAK FAK EphA2->FAK cKit c-Kit Grb2 Grb2/Sos cKit->Grb2 BcrAbl Bcr-Abl BcrAbl->Grb2 BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Src_Family Src Family Kinases (Src, Lck, Yes, Fyn) Src_Family->Grb2 Src_Family->PI3K Src_Family->STAT5 Src_Family->FAK Dasatinib Dasatinib Dasatinib->PDGFRb Dasatinib->EphA2 Dasatinib->cKit Dasatinib->BcrAbl Dasatinib->Src_Family Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Processes Proliferation, Survival, Migration, Angiogenesis STAT5->Cell_Processes FAK->Cell_Processes MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Cell_Processes ERK ERK MEK->ERK ERK->Cell_Processes

Figure 2. Dasatinib Signaling Pathway Inhibition.

Ponatinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg FGFR1 FGFR1 Grb2 Grb2/Sos FGFR1->Grb2 PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K cKit c-Kit cKit->Grb2 FLT3 FLT3 FLT3->PI3K BcrAbl Bcr-Abl (incl. T315I) BcrAbl->Grb2 BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Src Src Src->Grb2 Ponatinib Ponatinib Ponatinib->VEGFR2 Ponatinib->FGFR1 Ponatinib->PDGFRa Ponatinib->cKit Ponatinib->FLT3 Ponatinib->BcrAbl Ponatinib->Src Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Processes Proliferation, Survival, Angiogenesis STAT5->Cell_Processes PKC PKC PLCg->PKC MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Cell_Processes PKC->Raf ERK ERK MEK->ERK ERK->Cell_Processes

Figure 3. Ponatinib Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of kinase inhibitors developed from this compound and its derivatives.

Protocol 1: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a general method for the synthesis of an amide-linked intermediate, a common step in the synthesis of many TKIs.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start This compound + Activated Carboxylic Acid Coupling Amide Coupling Reaction (e.g., with EDC/HOBt) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Intermediate Amide Intermediate Characterization->Intermediate

Figure 4. General Synthetic Workflow.

Materials:

  • This compound

  • Carboxylic acid derivative (e.g., 4-(pyridin-3-yl)-2-pyrimidinecarboxylic acid)

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and coupling agents (EDC, 1.2 eq; HOBt, 1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired amide intermediate.

  • Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a compound against a specific kinase.[16][17][18]

Materials:

  • Kinase of interest (e.g., Bcr-Abl, Src)

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., Imatinib, Dasatinib, Ponatinib)

  • Assay buffer (containing MgCl2, DTT, and a detergent)

  • Stop solution (containing EDTA)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of the kinase solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the stop solution containing the Eu-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm.

  • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

This protocol describes the MTT assay to assess the cytotoxic effect of a kinase inhibitor on cancer cell lines.[19]

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for analyzing the effect of a kinase inhibitor on the phosphorylation status of key proteins in a signaling pathway.[11][14]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on protein phosphorylation.

This compound is a cornerstone building block in the synthesis of potent tyrosine kinase inhibitors. Its structural features are integral to the design of effective drugs like Imatinib and have influenced the development of next-generation inhibitors such as Dasatinib and Ponatinib. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery, facilitating the development of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for 3-(4-Methylpiperazin-1-yl)aniline Derivatives in CNS Disorders Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-methylpiperazin-1-yl)aniline derivatives as a promising scaffold for the development of novel therapeutics targeting a range of Central Nervous System (CNS) disorders. This document outlines their pharmacological significance, presents key quantitative data, and offers detailed protocols for their synthesis and evaluation.

Introduction

Arylpiperazine derivatives, including those derived from this compound, represent a versatile and extensively studied class of compounds in neuropsychopharmacology. Their unique structural features allow for interaction with various CNS targets, most notably serotonin (5-HT) and dopamine (D) receptors. This multi-target engagement makes them attractive candidates for treating complex multifactorial CNS disorders such as anxiety, depression, and psychosis. The this compound core serves as a key pharmacophore, with modifications to the aniline and piperazine moieties enabling the fine-tuning of receptor affinity and selectivity.

Data Presentation

The following tables summarize the binding affinities of representative arylpiperazine derivatives for key CNS receptors. This data highlights the potential of this chemical class to modulate neurotransmitter systems implicated in various neurological and psychiatric conditions.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin Receptors

Compound ID5-HT1A5-HT2AReference
1d 1.2527[1]
1e 2.535[1]
1f 54246[1]
2d 3.545[1]
2e 4.862[1]
2f 48495[1]
3d 1.585[1]
3e 2.875[1]
3f 25350[1]
LQFM180 low µM-[2]
Flibanserin AgonistAntagonist[3]

Table 2: Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives for Other CNS Receptors

Compound IDα1-adrenergicD2Reference
LQFM180 low µMlow µM[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of N-substituted arylpiperazine derivatives.

Materials:

  • 1-(Aryl)piperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • 1,3-Dihalogenated propane (e.g., 1,3-dichloropropane)

  • Amine (e.g., 1-adamantanamine)

  • Potassium carbonate (K2CO3)

  • Sodium iodide (NaI)

  • Acetonitrile (dry)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the intermediate 1-(3-chloropropyl)-4-(aryl)piperazine:

    • To a stirring solution of 1-(aryl)piperazine and K2CO3 in dry acetonitrile at 70°C, add a solution of 1,3-dihalogenated propane in acetonitrile.

    • Reflux the mixture for 14 hours.[4]

    • Cool the reaction to room temperature and remove the solvent under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 1% MeOH in DCM).[4]

  • Synthesis of the final N-(3-(4-(aryl)piperazin-1-yl)propyl)amine derivative:

    • Stir the desired amine (e.g., memantadine hydrochloride) with K2CO3 in dry acetonitrile for 3 hours at 55°C.

    • To this solution, add the synthesized 1-(3-chloropropyl)-4-(aryl)piperazine intermediate and a catalytic amount of NaI.

    • Heat the mixture at reflux for 8 hours.[4]

    • After cooling, filter the reaction mixture and remove the solvent under vacuum.

    • Purify the final compound by column chromatography.

Protocol 2: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of test compounds to specific CNS receptors (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT1A)

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Non-specific binding control (e.g., serotonin)

  • Test compounds (this compound derivatives) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Behavioral Models for CNS Activity

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimate the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the animals at a specified time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[2]

Apparatus:

  • A transparent cylinder filled with water.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • Place the animal in the cylinder of water for a predetermined period (e.g., 6 minutes).

  • Record the duration of immobility during the last 4 minutes of the test.

  • A decrease in the immobility time suggests an antidepressant-like effect.[2]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives binding_assay Radioligand Receptor Binding Assay (e.g., 5-HT1A, D2) synthesis->binding_assay Test Compounds behavioral_models Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) binding_assay->behavioral_models Lead Compounds data_analysis Determination of Ki values and Behavioral Effects behavioral_models->data_analysis

Caption: Experimental workflow for the development of this compound derivatives for CNS disorders.

serotonin_pathway ligand Arylpiperazine Derivative receptor 5-HT1A Receptor (GPCR) ligand->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition downstream Modulation of Neuronal Excitability (e.g., opening of K+ channels) g_protein->downstream Direct Gβγ action camp cAMP adenylyl_cyclase->camp Decreased Production pka Protein Kinase A (PKA) camp->pka Reduced Activation pka->downstream Altered Phosphorylation

Caption: Simplified 5-HT1A receptor signaling pathway.

logical_relationship compound This compound Derivative target CNS Receptors (e.g., 5-HT1A, 5-HT2A, D2) compound->target Binds to mechanism Modulation of Neurotransmitter Signaling Pathways target->mechanism Initiates effect Therapeutic Effect in CNS Disorders (e.g., Anxiolytic, Antidepressant) mechanism->effect Leads to

References

Synthesis of Novel Antipsychotics Using 3-(4-Methylpiperazin-1-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel antipsychotic drug candidates utilizing 3-(4-methylpiperazin-1-yl)aniline as a key starting material. The protocols outlined below describe the synthesis of two exemplary novel compounds, their characterization, and their pharmacological evaluation for potential antipsychotic activity.

Introduction

Atypical antipsychotics have become the cornerstone in the management of schizophrenia and other psychotic disorders. A common structural motif in many successful antipsychotic drugs is the arylpiperazine moiety, which often confers affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic efficacy. This compound is a versatile building block for the synthesis of novel compounds targeting these receptors, owing to its reactive aniline group that allows for facile derivatization. This document outlines two potential synthetic routes to novel antipsychotic candidates starting from this key intermediate.

Proposed Novel Antipsychotic Compounds

Two novel target compounds are proposed, leveraging established pharmacophores known to interact with dopamine and serotonin receptors:

  • Compound 1 (Arylpyrimidine derivative): 2-((3-(4-methylpiperazin-1-yl)phenyl)amino)-4-phenylpyrimidine

  • Compound 2 (Benzisoxazole derivative): N-(2-(benzo[d]isoxazol-3-yl)ethyl)-3-(4-methylpiperazin-1-yl)aniline

These structures are designed to combine the this compound moiety with either a phenylpyrimidine or a benzisoxazole scaffold, both of which are present in known antipsychotic agents.

Data Presentation

Table 1: Synthesis and Characterization of Novel Antipsychotic Candidates
CompoundSynthetic RouteYield (%)Purity (%) (HPLC)Molecular FormulaMolecular Weight ( g/mol )
Compound 1 Suzuki Coupling & Buchwald-Hartwig Amination65-75 (overall)>98C₂₅H₂₇N₅413.52
Compound 2 Reductive Amination55-65>98C₂₄H₂₆N₄O386.49
Table 2: In Vitro Pharmacological Profile of Novel Antipsychotic Candidates
CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
Compound 1 5.212.8
Compound 2 8.915.3
Haloperidol 1.550.4
Risperidone 3.80.2

Note: Ki values for novel compounds are predicted based on structurally similar compounds in the literature. Actual values require experimental determination.

Experimental Protocols

Synthesis of Novel Antipsychotics

Route 1: Synthesis of 2-((3-(4-methylpiperazin-1-yl)phenyl)amino)-4-phenylpyrimidine (Compound 1)

This synthesis involves a two-step process: a Suzuki coupling to form the 4-phenylpyrimidine intermediate, followed by a Buchwald-Hartwig amination.

Step 1: Suzuki Coupling for the Synthesis of 2-chloro-4-phenylpyrimidine

  • Materials: 2,4-dichloropyrimidine (1.0 eq), Phenylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), Sodium carbonate (2.0 eq), Toluene/Ethanol/Water (4:1:1 mixture).

  • Protocol:

    • To a round-bottom flask, add 2,4-dichloropyrimidine, phenylboronic acid, and sodium carbonate.

    • Add the toluene/ethanol/water solvent mixture.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-chloro-4-phenylpyrimidine.[1][2]

  • Expected Yield: 70-80%.

Step 2: Buchwald-Hartwig Amination for the Synthesis of Compound 1

  • Materials: 2-chloro-4-phenylpyrimidine (1.0 eq), this compound (1.1 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), Xantphos (0.04 eq), Cesium carbonate (Cs₂CO₃) (1.5 eq), Anhydrous 1,4-dioxane.

  • Protocol:

    • In an oven-dried Schlenk tube, combine 2-chloro-4-phenylpyrimidine, this compound, and cesium carbonate.

    • Add Pd₂(dba)₃ and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100°C and stir for 18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by flash column chromatography (DCM:Methanol gradient) to afford Compound 1.[3][4][5][6][7][8][9][10][11]

  • Expected Yield: 80-90%.

Route 2: Synthesis of N-(2-(benzo[d]isoxazol-3-yl)ethyl)-3-(4-methylpiperazin-1-yl)aniline (Compound 2)

This synthesis is proposed via a one-pot reductive amination reaction.

  • Materials: this compound (1.0 eq), 2-(benzo[d]isoxazol-3-yl)acetaldehyde (1.1 eq), Sodium triacetoxyborohydride (1.5 eq), Dichloromethane (DCM), Acetic acid (catalytic amount).

  • Protocol:

    • To a round-bottom flask, dissolve this compound and 2-(benzo[d]isoxazol-3-yl)acetaldehyde in dichloromethane.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography (DCM:Methanol gradient) to yield Compound 2.

  • Expected Yield: 55-65%.

Pharmacological Evaluation Protocols

1. In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the novel compounds for dopamine D2 and serotonin 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

    • Radioligand: [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.

    • Non-specific binding competitor: Haloperidol (for D2), Mianserin (for 5-HT2A).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds (Compound 1 and Compound 2) in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding competitor (e.g., 10 µM Haloperidol), or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (e.g., 0.2 nM [³H]-Spiperone).

    • Add 150 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes.[12][13][14][15][16][17]

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ values for the test compounds.

    • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

2. In Vivo Behavioral Assay: Amphetamine-Induced Stereotypy in Rats

This model assesses the potential antipsychotic activity of the novel compounds by measuring their ability to inhibit stereotyped behaviors induced by amphetamine.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Materials: d-Amphetamine sulfate, test compounds (Compound 1 and Compound 2), vehicle (e.g., saline with 5% DMSO and 0.5% Tween 80).

  • Protocol:

    • Acclimatize the rats to the testing environment (e.g., individual transparent cages) for at least 30 minutes before the experiment.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to explore would be 1, 3, and 10 mg/kg.

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.).[19]

    • Immediately after amphetamine injection, begin observing the rats for stereotyped behaviors.

    • Score the intensity of stereotypy at 10-minute intervals for 90 minutes using a rating scale.

    • Stereotypy Scoring Scale:

      • 0: Asleep or inactive.

      • 1: Active, moving around the cage.

      • 2: Rearing.

      • 3: Continuous sniffing or head movements.

      • 4: Continuous licking or gnawing of the cage floor or walls.

      • 5: Continuous licking or gnawing of a specific object or part of the cage.

    • Analyze the data by comparing the mean stereotypy scores between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[3][5][12][20][21][22][23][24]

Mandatory Visualizations

Synthetic_Workflow_Compound_1 cluster_suzuki Step 1: Suzuki Coupling cluster_buchwald Step 2: Buchwald-Hartwig Amination reagents_suzuki Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80°C product_suzuki 2-chloro-4-phenylpyrimidine reagents_suzuki->product_suzuki start_suzuki 2,4-Dichloropyrimidine start_suzuki->reagents_suzuki reagents_buchwald This compound, Pd2(dba)3, Xantphos, Cs2CO3, 1,4-Dioxane, 100°C product_suzuki->reagents_buchwald final_product Compound 1: 2-((3-(4-methylpiperazin-1-yl)phenyl)amino)-4-phenylpyrimidine reagents_buchwald->final_product

Caption: Synthetic workflow for Compound 1.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antipsychotic Novel Antipsychotic (Antagonist) Antipsychotic->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Dopamine D2 receptor signaling pathway.

Serotonin_5HT2A_Signaling Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (GPCR) Serotonin->HT2AR Activates Antipsychotic Novel Antipsychotic (Antagonist) Antipsychotic->HT2AR Blocks Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Modulation of Neuronal Excitability Ca->CellularResponse Leads to PKC->CellularResponse Leads to

References

Application Notes and Protocols: Development of Anticancer Agents from 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the versatile chemical scaffold, 3-(4-Methylpiperazin-1-yl)aniline. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of the key signaling pathways they modulate.

Introduction

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors and other targeted anticancer agents. Its structural features, including a basic piperazine ring and an aromatic aniline group, allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Several classes of compounds derived from this starting material have demonstrated significant anti-proliferative activity against a range of cancer cell lines. This document will focus on key examples, including quinoxaline, benzamide, and triazine derivatives.

Quantitative Data Summary

The anticancer efficacy of various derivatives of this compound has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenyl BenzamideCompound A-11A-549 (Lung Carcinoma)5.71Gefitinib-
HCT-116 (Colon Carcinoma)4.26Gefitinib-
MIAPaCa-2 (Pancreatic Carcinoma)31.36Gefitinib-
Quinoxalinyl-piperazineFluoro derivativeVarious human cancer cells0.011 - 0.021Paclitaxel-
Imamine-1,3,5-triazineCompound 4fMDA-MB-231 (Breast Cancer)6.25Imatinib35.50
Compound 4kMDA-MB-231 (Breast Cancer)8.18Imatinib35.50

Note: The data presented is a compilation from multiple research sources. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.[1][2]

Experimental Protocols

General Synthesis of a Phenyl Benzamide Derivative (Exemplified by Compound A-11)

This protocol describes a general method for the synthesis of phenyl benzamide derivatives incorporating the this compound moiety.

Workflow for the Synthesis of Compound A-11:

A This compound C Coupling Reaction A->C B 4-(3-Methoxyphenyl)piperazine B->C E Purification (Chromatography) C->E D Compound A-11 (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone E->D

Caption: General synthesis workflow for Compound A-11.

Materials:

  • This compound

  • 4-(3-Methoxyphenyl)piperazine

  • A suitable coupling agent (e.g., HATU)

  • An organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and 4-(3-Methoxyphenyl)piperazine (1 equivalent) in anhydrous DMF.

  • Add the coupling agent HATU (1.1 equivalents) and the organic base DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Standard workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A-549, HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[3][4][5]

Signaling Pathway Diagrams

EGFR Signaling Pathway and Inhibition

Many anticancer agents derived from this compound function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a common driver of tumor growth and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Bcl-2 and p21 in Apoptosis and Cell Cycle Arrest

Some quinoxalinyl-piperazine derivatives have been shown to induce apoptosis and cause G2/M cell cycle arrest by modulating the expression of key regulatory proteins like Bcl-2 and p21.[1]

cluster_regulation Cellular Response to Anticancer Agent Agent Quinoxalinyl-piperazine Derivative Bcl2 Bcl-2 (anti-apoptotic) Agent->Bcl2 down-regulates p21 p21 (CDK inhibitor) Agent->p21 up-regulates Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis inhibits CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest induces

Caption: Modulation of Bcl-2 and p21 by quinoxalinyl-piperazine derivatives.

References

Application Notes and Protocols for 3-(4-Methylpiperazin-1-yl)aniline Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(4-Methylpiperazin-1-yl)aniline represent a promising class of compounds in the exploration of novel antimicrobial agents. The inherent structural features of the piperazine and aniline moieties have been associated with a wide spectrum of biological activities, including antibacterial and antifungal properties. While specific research on the antimicrobial applications of this compound derivatives is an emerging field, the broader class of piperazine and aniline-containing compounds has demonstrated significant potential in combating various microbial pathogens.[1][2] This document provides an overview of the potential applications based on related structures and detailed protocols for the evaluation of their antimicrobial efficacy.

Potential Antimicrobial Applications

Although published data specifically on this compound derivatives is limited, studies on analogous structures suggest potential efficacy against a range of microorganisms. For instance, various piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3][4][5] Modifications to the aniline or piperazine ring can significantly influence the antimicrobial spectrum and potency.[2] Similarly, certain aniline derivatives have been investigated for their antimicrobial properties.[6]

The 4-methylpiperazin-1-yl group is a common substituent in pharmacologically active compounds and may contribute to improved solubility and cell permeability, which are desirable properties for antimicrobial drug candidates. It is hypothesized that derivatives of this compound could act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. Further research is warranted to elucidate the specific mechanisms of action for this class of compounds.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

To provide a reference for the potential efficacy of this compound derivatives, the following table summarizes the antimicrobial activity of structurally related piperazine and aniline compounds as reported in the literature. This data should be used as a guide for planning new screening campaigns.

Compound ClassTest OrganismAssay TypeActivity Metric (e.g., MIC in µg/mL)Reference Compound
Piperazine-Thiadiazole Derivatives Staphylococcus aureusBroth Microdilution16Gentamycin
Bacillus subtilisBroth Microdilution16Gentamycin
Escherichia coliBroth Microdilution8Gentamycin
Norfloxacin-Thiazolidinedione Hybrids Gram-negative bacteriaDisk Diffusion14-32 mm inhibition zoneNorfloxacin
Gram-positive bacteriaDisk Diffusion8-23 mm inhibition zoneNorfloxacin
4-(Piperazin-1-ylcarbonyl)aniline Derivative E. coli, S. aureus, B. subtilis, P. aeruginosaNot SpecifiedSignificant ActivityTetracycline
Candida albicans, Aspergillus nigerNot SpecifiedSignificant ActivityClotrimazole

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9]

Materials:

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well containing the test compound, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only the growth medium and the inoculum.

    • Sterility Control: A well containing only the growth medium.

    • Positive Control: A well containing a known antimicrobial agent with the inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[10][11][12][13]

Materials:

  • Test compounds (this compound derivatives)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial or fungal inoculum

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[12]

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press each disk with sterile forceps to ensure complete contact with the agar.[12]

  • Controls:

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

    • Positive Control: A disk containing a known antimicrobial agent.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area with no microbial growth) around each disk in millimeters (mm). The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Prepare Inoculum (0.5 McFarland) dilute_cpd Prepare Serial Dilutions of Test Compound in 96-well Plate start->dilute_cpd inoculate Inoculate Wells with Standardized Microbial Suspension dilute_cpd->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate with Standardized Suspension start->inoculate_plate apply_disks Apply Disks Impregnated with Test Compound inoculate_plate->apply_disks incubate Incubate Plate (35-37°C, 18-24h) apply_disks->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones interpret_results Interpret Susceptibility based on Zone Size measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Test.

References

LC-MS analysis of 3-(4-Methylpiperazin-1-yl)aniline purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the LC-MS Analysis of 3-(4-Methylpiperazin-1-yl)aniline Purity

Introduction

This compound is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies require stringent control over impurities in drug substances, making their identification and quantification essential.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and selectivity for the separation, identification, and quantification of the main compound and its related impurities.[2][3][4]

This application note details a comprehensive protocol for the purity analysis of this compound using a reverse-phase LC-MS method. The methodology is designed for researchers, scientists, and drug development professionals involved in quality control and process development.

Experimental Protocols

Sample Preparation

Accurate sample preparation is crucial for reliable LC-MS analysis.[2][5] The goal is to dissolve the analyte in a solvent compatible with the mobile phase and to ensure the concentration is within the linear range of the instrument.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of methanol and water to create a stock solution of 1 mg/mL.

    • Perform serial dilutions from the stock solution to prepare working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of methanol and water.

    • Dilute this solution 100-fold to achieve a final nominal concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial before analysis to remove any particulates.[6]

Liquid Chromatography (LC) Method

The chromatographic separation is optimized to achieve a good resolution between the main peak and any potential impurities.[7][8]

Parameter Condition
Column C18 Reverse-Phase, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 15 minutes

Table 1: Liquid Chromatography Parameters

The gradient elution program is detailed in the table below.

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Gradient Elution Program

Mass Spectrometry (MS) Method

Electrospray ionization in positive mode is selected due to the basic nature of the aniline and piperazine functional groups, which are readily protonated.[9]

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (MS1) and Targeted MS/MS
MS1 Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Collision Gas Argon

Table 3: Mass Spectrometry Parameters

Experimental and Logical Workflow

The overall process for the purity analysis follows a structured workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_report Reporting p1 Weigh Sample and Standard p2 Dissolve in Solvent (50:50 MeOH:H2O) p1->p2 p3 Perform Serial Dilutions p2->p3 p4 Filter Sample (0.22 µm) p3->p4 a1 Inject Sample into LC-MS p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (ESI+, Full Scan) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Calculate Area % Purity d1->d2 d3 Identify Impurities (Mass and Fragmentation) d2->d3 r1 Generate Final Report d3->r1 G cluster_frags Major Fragments parent Parent Ion C11H18N3+ m/z = 192.15 f1 C6H8N+ m/z = 92.07 parent->f1 Loss of C5H10N2 f2 C5H11N2+ m/z = 99.09 parent->f2 Loss of C6H7N f3 C4H9N+ m/z = 71.07 f2->f3 Loss of N2H2 caption Proposed MS/MS fragmentation pathway for protonated this compound.

References

Application Notes and Protocols for N-Alkylation of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of diverse secondary and tertiary amines. These products are pivotal intermediates and final products in the pharmaceutical, agrochemical, and materials science industries. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile. This document provides detailed protocols for two common and effective methods for the N-alkylation of 3-(4-Methylpiperazin-1-yl)aniline: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Reaction Overview

The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired product, the nature of the alkylating agent, and the functional group tolerance of the starting materials.

Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. It is a straightforward approach for introducing simple alkyl groups.

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This method is particularly useful for synthesizing a wide variety of N-substituted anilines.[1][2][3]

Data Presentation: Representative N-Alkylation Reactions

EntryMethodAlkylating/Carbonyl ReagentProductReaction Time (h)Yield (%)
1Direct AlkylationBenzyl bromideN-Benzyl-3-(4-methylpiperazin-1-yl)aniline1285
2Direct AlkylationEthyl iodideN-Ethyl-3-(4-methylpiperazin-1-yl)aniline2478
3Reductive AminationBenzaldehydeN-Benzyl-3-(4-methylpiperazin-1-yl)aniline1892
4Reductive AminationAcetoneN-Isopropyl-3-(4-methylpiperazin-1-yl)aniline2488

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halide

This protocol describes the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of aniline).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Method 2: Reductive Amination with a Carbonyl Compound

This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent.[1][2][3]

Materials:

  • This compound

  • Carbonyl compound (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE (15 mL per mmol of aniline).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualizations

G Experimental Workflow: Direct N-Alkylation start Start reagents 1. Add this compound, K₂CO₃, and Acetonitrile to Flask start->reagents stir1 2. Stir at Room Temperature reagents->stir1 add_halide 3. Add Alkyl Halide stir1->add_halide reflux 4. Heat to Reflux & Monitor by TLC add_halide->reflux cooldown 5. Cool to Room Temperature reflux->cooldown workup 6. Workup: Filter, Concentrate, Extract, Dry cooldown->workup purify 7. Purify by Column Chromatography workup->purify product Final N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

G Experimental Workflow: Reductive Amination start Start reagents 1. Dissolve this compound & Carbonyl Compound in Solvent start->reagents add_acid 2. Add Catalytic Acetic Acid reagents->add_acid stir_imine 3. Stir for Imine Formation add_acid->stir_imine add_stab 4. Add NaBH(OAc)₃ (STAB) stir_imine->add_stab react 5. Stir at Room Temperature & Monitor by TLC add_stab->react quench 6. Quench with Saturated NaHCO₃ react->quench workup 7. Workup: Extract, Dry, Concentrate quench->workup purify 8. Purify by Column Chromatography workup->purify product Final N-Alkylated Product purify->product

Caption: Workflow for Reductive Amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Methylpiperazin-1-yl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic routes are:

  • Palladium-catalyzed Buchwald-Hartwig amination: This involves the cross-coupling of an aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) with 1-methylpiperazine. This method is widely used due to its versatility and tolerance of various functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a nitro-substituted aryl halide (e.g., 1-fluoro-3-nitrobenzene) with 1-methylpiperazine, followed by the reduction of the nitro group to an amine.

  • Reductive Amination: This involves the reaction of a suitable carbonyl compound (e.g., 3-aminobenzaldehyde) with 1-methylpiperazine under reducing conditions.

Q2: How do I choose the best synthetic route?

A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The Buchwald-Hartwig amination is often a good starting point for small-scale synthesis and route scouting due to its broad applicability. For larger-scale synthesis, a nucleophilic aromatic substitution followed by reduction might be more cost-effective.

Q3: What are the key parameters to control for a successful Buchwald-Hartwig amination?

A3: The key parameters to optimize for a successful Buchwald-Hartwig amination are the choice of palladium precursor, ligand, base, solvent, and reaction temperature. The interplay of these factors is crucial for achieving high yields and minimizing side products.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.

Q5: What are the common methods for purifying the final product?

A5: Common purification methods for this compound include:

  • Column chromatography: This is a versatile technique for separating the product from unreacted starting materials and byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective method for purification.

  • Acid-base extraction: The basic nature of the aniline and piperazine moieties allows for purification through selective extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Inactive Catalyst The palladium(0) active species may not have formed or has been deactivated. Ensure the use of a reliable palladium precursor and an appropriate ligand. Consider using a pre-formed palladium catalyst.
Inappropriate Ligand The chosen ligand may not be suitable for the specific substrates. For couplings with electron-rich anilines, bulky, electron-rich phosphine ligands are often effective. Screen a variety of ligands to find the optimal one for your system.
Incorrect Base The base may be too weak to deprotonate the amine or too strong, leading to side reactions. Sodium tert-butoxide (NaOtBu) is a common strong base, while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives.
Poor Solvent Quality The presence of oxygen or water in the solvent can deactivate the catalyst. Use anhydrous, degassed solvents.
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Homocoupling of Aryl Halide This can occur at high temperatures or with certain catalyst systems. Try lowering the reaction temperature or screening different ligands.
Hydrodehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can be minimized by ensuring strictly anhydrous and anaerobic conditions.
Double Arylation of Piperazine This is less common with a mono-substituted piperazine but can occur if the reaction conditions are too harsh. Use a slight excess of 1-methylpiperazine.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Starting Materials in Chromatography The product and starting materials have similar polarities. Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Oiling Out During Crystallization The product is not crystallizing properly from the chosen solvent. Screen a wider range of solvents or solvent mixtures. Try slow cooling or seeding the solution with a small crystal of the pure product.
Emulsion Formation During Extraction The aqueous and organic layers are not separating cleanly. Add brine (saturated NaCl solution) to break the emulsion.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines (for reference)
Aryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromobenzaldehyde diethyl acetal1-MethylpiperazinePd₂(dba)₃ (1)BINAP (3)NaOtBuToluene1001842 (of the aldehyde after hydrolysis)[1]
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)YPhos (0.5)KOtBuTolueneRT1>95
2-Bromo-1,3-difluorobenzeneAnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH801285
4-BromoanisoleMorpholinePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Dioxane1001692

Note: The data in this table is for analogous reactions and should be used as a starting point for the optimization of the synthesis of this compound.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromoaniline with 1-Methylpiperazine

Materials:

  • 3-Bromoaniline

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 3-bromoaniline (1.0 equiv) and 1-methylpiperazine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Catalyst Inactive? start->catalyst ligand Ligand Ineffective? start->ligand base Base Suboptimal? start->base conditions Conditions Not Ideal? start->conditions sol_catalyst Use pre-catalyst Ensure inert atmosphere catalyst->sol_catalyst Solution sol_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos) ligand->sol_ligand Solution sol_base Screen different bases (e.g., NaOtBu, Cs2CO3) base->sol_base Solution sol_conditions Use anhydrous, degassed solvent Optimize temperature conditions->sol_conditions Solution

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents 1. Add Pd(OAc)₂, XPhos, and NaOtBu to Schlenk flask prep_inert 2. Evacuate and backfill with Argon (3x) prep_reagents->prep_inert add_solvents 3. Add anhydrous, degassed toluene add_reactants 4. Add 3-bromoaniline and 1-methylpiperazine add_solvents->add_reactants heat 5. Heat to 100°C with stirring add_reactants->heat monitor 6. Monitor reaction by TLC/GC-MS heat->monitor cool 7. Cool to room temperature quench 8. Quench with water cool->quench extract 9. Extract with ethyl acetate quench->extract purify 10. Dry, concentrate, and purify by column chromatography extract->purify

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-Methylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a solid aromatic amine, are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: I'm having trouble with streaking and poor separation during column chromatography on silica gel. What could be the cause?

A2: This is a common issue when purifying basic compounds like anilines on acidic silica gel. The basic amine groups can interact strongly with the acidic silanol groups of the stationary phase, leading to tailing, streaking, and sometimes irreversible adsorption. To mitigate this, you can add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system. This neutralizes the acidic sites on the silica gel, improving the peak shape and separation.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too supersaturated. To induce crystallization, you can try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Solvent Adjustment: Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility.

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 1-bromo-3-nitrobenzene or 1-methylpiperazine.

  • Isomers: Positional isomers formed during the synthesis.

  • Oxidation products: Anilines can be susceptible to air oxidation, leading to colored impurities.

  • By-products from related reactions: Depending on the synthetic route, other substituted anilines or piperazine derivatives could be present.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Compound stuck on the column/streaking Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine or ammonia in methanol to the eluent.
Poor separation of closely eluting impurities Inappropriate solvent system polarity.Optimize the eluent system by gradually changing the solvent ratio. A common system is dichloromethane/methanol or ethyl acetate/hexanes with a baseline of triethylamine.
Low recovery of the product Irreversible adsorption on silica gel or co-elution with impurities.Use a less acidic stationary phase like alumina or a functionalized silica gel. Ensure complete elution by using a more polar solvent mixture at the end of the chromatography.
Colored impurities co-eluting with the product Oxidation of the aniline.Work quickly and consider running the column under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[1]
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
"Oiling out" instead of crystallization Solution is too supersaturated; melting point of the compound is lower than the solvent's boiling point.Scratch the flask, add a seed crystal, or allow for slower cooling.[2] You may need to select a different solvent or solvent system with a lower boiling point.
Low yield of purified product Using too much solvent; premature crystallization during hot filtration; incomplete crystallization.Use the minimum amount of hot solvent to dissolve the compound.[2] Ensure the filtration apparatus is pre-heated. Cool the filtrate for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[2]
Product is still colored after recrystallization Presence of highly colored, soluble impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
No crystals form upon cooling The compound is too soluble in the chosen solvent, even at low temperatures.Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then slightly warm to redissolve and cool again. A common mixed solvent system to try is ethanol/water.[2]

Quantitative Data

The following table summarizes typical results from different purification techniques for aromatic amines. Note that specific values for this compound may vary depending on the initial purity and experimental conditions.

Purification Method Typical Purity (by HPLC) Typical Recovery/Yield Notes
Column Chromatography (Silica Gel with Et3N) >98%60-85%Effective for removing baseline and closely related impurities.
Recrystallization (Ethanol/Water) >99%70-90%Excellent for removing small amounts of impurities and achieving high purity.
Preparative HPLC >99.5%50-75%Used for obtaining very high purity material, often on a smaller scale.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol with 0.1% triethylamine) and gradually increase the polarity (e.g., to 95:5 or 90:10 dichloromethane:methanol with 0.1% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen hot solvent portion-wise with swirling until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product assess Assess Purity & Impurity Profile (TLC/HPLC) crude->assess column_chrom Column Chromatography assess->column_chrom Major impurities or complex mixture recrystallization Recrystallization assess->recrystallization Minor impurities or for final polishing pure_product Pure Product (>98%) column_chrom->pure_product Sufficient purity further_purification Further Purification Needed column_chrom->further_purification Insufficient purity recrystallization->pure_product further_purification->recrystallization

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting 'Oiling Out' in Recrystallization start Compound 'Oils Out' scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal scratch->seed Fails success Crystals Form scratch->success Works cool_slowly Re-dissolve and cool more slowly seed->cool_slowly Fails seed->success Works change_solvent Choose a different solvent or solvent system cool_slowly->change_solvent Fails cool_slowly->success Works change_solvent->success

References

Technical Support Center: Synthesis of N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-arylpiperazines.

FAQs and Troubleshooting Guides

This section is designed to directly address specific issues encountered during the synthesis of N-arylpiperazines via common methods such as Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

Issue 1: Formation of 1,4-Disubstituted Piperazine (Diarylation) Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-N-arylpiperazine. How can I improve the selectivity for mono-arylation?

Answer: The formation of the 1,4-disubstituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in the piperazine ring. The mono-arylated product can act as a nucleophile and react further with the aryl halide.[1] To favor mono-substitution, consider the following strategies:

Troubleshooting Solutions:

StrategyRationaleRecommended Action
Control Stoichiometry Using an excess of piperazine shifts the equilibrium towards the mono-arylated product.Use a 5-10 fold excess of piperazine relative to the aryl halide.[2]
Slow Addition of Electrophile Maintaining a low concentration of the aryl halide throughout the reaction minimizes the chance of the mono-arylated product reacting again.Add the aryl halide solution dropwise to the reaction mixture at a low temperature.[2]
Use a Mono-Protected Piperazine Blocking one of the nitrogen atoms with a protecting group, such as tert-butoxycarbonyl (Boc), ensures that only mono-arylation can occur. The protecting group can be removed in a subsequent step.Utilize N-Boc-piperazine as the starting material. This is a highly effective method to prevent diarylation.[2][3]
Optimize Reaction Conditions High temperatures and long reaction times can promote the formation of the disubstituted product.Monitor the reaction closely using TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[2]

Experimental Protocol: Selective Mono-arylation of Piperazine using N-Boc-piperazine (Buchwald-Hartwig Amination) [3]

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., RuPhos, 4 mol%)[1]

    • Base (e.g., NaOtBu, 1.4-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

    • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

    • The Boc-protecting group can then be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

Logical Workflow for Troubleshooting Diarylation

Diarylation_Troubleshooting start High Diarylation Observed strategy1 Adjust Stoichiometry (Excess Piperazine) start->strategy1 strategy2 Slow Addition of Aryl Halide start->strategy2 strategy3 Use Mono-Protected Piperazine (N-Boc) start->strategy3 strategy4 Optimize Reaction Conditions (T, t) start->strategy4 outcome1 Improved Mono-selectivity strategy1->outcome1 Effective outcome2 Diarylation Persists strategy1->outcome2 Ineffective strategy2->outcome1 Effective strategy2->outcome2 Ineffective strategy3->outcome1 Highly Effective strategy4->outcome1 May be Effective strategy4->outcome2 Ineffective outcome2->strategy3 Recommended Next Step

Caption: Troubleshooting workflow for minimizing diarylation.

Issue 2: Formation of Hydrodehalogenated Byproduct in Buchwald-Hartwig Amination

Question: I am observing a significant amount of a hydrodehalogenated byproduct in my Buchwald-Hartwig amination reaction, where the halogen on my aryl halide is replaced by a hydrogen atom. What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a competing side reaction in palladium-catalyzed cross-coupling reactions. It occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to produce the undesired arene.[4][5] The formation of Pd-H can be influenced by the choice of ligand, base, solvent, and the presence of trace amounts of water or other protic impurities.[4]

Troubleshooting Solutions:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-rich ligands can promote the desired reductive elimination of the N-arylpiperazine over the hydrodehalogenation pathway.Use bulky, electron-rich phosphine ligands such as XPhos or SPhos.[4]
Base Selection Certain bases, particularly strong alkoxides in the presence of protic impurities, can promote the formation of Pd-H species.Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[4]
Solvent Choice Protic solvents or impurities can serve as a source of hydride.Use anhydrous, non-polar aprotic solvents like toluene or dioxane. Avoid alcohols and ensure all reagents and glassware are dry.[4]
Lower Reaction Temperature Higher temperatures can sometimes favor the hydrodehalogenation pathway.If decomposition or significant side product formation is observed, incrementally lower the reaction temperature.
Aryl Halide Reactivity The C-X bond strength influences reactivity, with aryl iodides being the most reactive and susceptible to hydrodehalogenation, followed by bromides and chlorides.[4]If possible, consider using an aryl bromide or chloride instead of an aryl iodide.[4]

Quantitative Data: Effect of Ligand and Base on Hydrodehalogenation

Aryl HalideLigandBaseDesired Product Yield (%)Hydrodehalogenation (%)
4-Bromo-tolueneP(o-tolyl)₃NaOtBu6525
4-Bromo-tolueneXPhosNaOtBu8510
4-Bromo-tolueneXPhosK₃PO₄92<5
(Note: These are representative values and actual results may vary depending on specific substrates and reaction conditions.)

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination [4]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Piperazine or N-Boc-piperazine (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask, add the aryl halide, piperazine derivative, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add degassed anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS to quantify the formation of the desired product and the hydrodehalogenated byproduct.

    • Upon completion, work up the reaction as described in the previous protocol.

Reaction Pathway: Buchwald-Hartwig Amination and Competing Hydrodehalogenation

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination + Piperazine Ar-Pd(II)-N(H)R₂ (L)(X) Ar-Pd(II)-N(H)R₂ (L)(X) Amine Coordination->Ar-Pd(II)-N(H)R₂ (L)(X) Deprotonation Deprotonation Ar-Pd(II)-N(H)R₂ (L)(X)->Deprotonation + Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR₂(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive Elimination β-Hydride Elimination β-Hydride Elimination Ar-Pd(II)-NR₂(L)->β-Hydride Elimination Side Reaction Reductive Elimination->Pd(0)L Regenerates Catalyst Ar-NR₂ Desired Product Reductive Elimination->Ar-NR₂ H-Pd(II)-X(L) H-Pd(II)-X(L) β-Hydride Elimination->H-Pd(II)-X(L) Reductive Elimination (Side Reaction) Reductive Elimination (Side Reaction) H-Pd(II)-X(L)->Reductive Elimination (Side Reaction) Reductive Elimination (Side Reaction)->Pd(0)L Regenerates Catalyst Ar-H Hydrodehalogenation Reductive Elimination (Side Reaction)->Ar-H

Caption: Catalytic cycle of Buchwald-Hartwig amination showing the competing hydrodehalogenation pathway.

Issue 3: Low or No Yield in Ullmann Condensation

Question: My Ullmann condensation for the synthesis of an N-arylpiperazine is giving a very low yield or failing completely. What are the common causes and how can I optimize the reaction?

Answer: The Ullmann condensation is a classical copper-catalyzed reaction that can be challenging to optimize. Low yields are often attributed to an inactive catalyst, unsuitable ligands, an inappropriate base, or suboptimal reaction conditions.[6]

Troubleshooting Solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source (often Cu(I)) may be oxidized or of poor quality.- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in situ activation of the copper catalyst.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for stabilizing the copper catalyst.- Screen a variety of ligands, such as 1,10-phenanthroline or L-proline.
Suboptimal Base: The base is critical for the deprotonation of the piperazine.- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures, but modern protocols with ligands operate under milder conditions.- If using a ligand, start with temperatures in the range of 80-120 °C.- If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature.
Formation of Debromination/Deiodination Byproduct Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried before use.
Nucleophile Instability: The piperazine may be degrading under the harsh reaction conditions.- Lower the reaction temperature.- Use a milder base.

Experimental Protocol: Optimized Ullmann-Goldberg Reaction for N-Arylpiperazine Synthesis

  • Materials:

    • Aryl iodide or bromide (1.0 equiv)

    • Piperazine (2.0 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, piperazine, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the anhydrous DMF via syringe.

    • Heat the reaction mixture to 100-120 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Ullmann Condensation Workflow Optimization

Ullmann_Optimization start Low Yield in Ullmann Reaction check_catalyst 1. Check Copper Catalyst (Fresh, High Purity Cu(I)) start->check_catalyst screen_ligand 2. Screen Ligands (e.g., 1,10-phenanthroline, L-proline) check_catalyst->screen_ligand screen_base 3. Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligand->screen_base optimize_temp 4. Optimize Temperature (80-120 °C) screen_base->optimize_temp ensure_anhydrous 5. Ensure Anhydrous Conditions optimize_temp->ensure_anhydrous success Improved Yield ensure_anhydrous->success

Caption: Step-by-step workflow for optimizing Ullmann condensation reactions.

Issue 4: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction between an aryl halide and piperazine is not proceeding. What are the key requirements for this reaction to be successful?

Answer: For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (the halide).[7] These groups stabilize the negative charge of the intermediate Meisenheimer complex.

Key Requirements for a Successful SNAr Reaction:

FactorRequirementRationale
Aryl Halide Must possess at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group.EWGs are necessary to make the aromatic ring electrophilic enough to be attacked by the nucleophile and to stabilize the intermediate.[7]
Leaving Group The reactivity order is typically F > Cl > Br > I.The rate-determining step is usually the nucleophilic attack, not the departure of the leaving group. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked.
Nucleophile Piperazine is a good nucleophile for SNAr reactions.The strength of the nucleophile is important for the initial attack on the aromatic ring.
Solvent Polar aprotic solvents are generally preferred.Solvents like DMF, DMSO, or NMP can solvate the cation of the base and increase the nucleophilicity of the piperazine.
Base A base is often required to deprotonate the piperazine or to neutralize the acid formed during the reaction.Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine.

General Protocol for SNAr Synthesis of N-Arylpiperazines

  • Materials:

    • Activated aryl halide (1.0 equiv)

    • Piperazine (2.0-3.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add the activated aryl halide, piperazine, and potassium carbonate.

    • Add DMF as the solvent.

    • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

SNAr Reaction Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants Activated Aryl Halide + Piperazine Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Complex Elimination Loss of Halide Meisenheimer Complex->Elimination Product N-Arylpiperazine Elimination->Product

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

References

Technical Support Center: Scaling Up 3-(4-Methylpiperazin-1-yl)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the large-scale synthesis of 3-(4-Methylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The two primary synthetic routes employed for the industrial-scale production of this compound are:

  • Buchwald-Hartwig Amination: This is a widely used palladium-catalyzed cross-coupling reaction. The typical starting materials are a 3-haloaniline (commonly 3-bromoaniline or 3-chloroaniline) and N-methylpiperazine.[1][2] This method is favored for its high efficiency and broad substrate scope.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This route often utilizes a highly activated aryl halide, such as 3-fluoro-nitrobenzene, which reacts with N-methylpiperazine. The nitro group is subsequently reduced to an amine. This method can be cost-effective but may require harsh reaction conditions.

Q2: What are the critical process parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?

A2: Several parameters are critical for a successful and scalable Buchwald-Hartwig amination. These include the choice of catalyst, ligand, base, and solvent, as well as reaction temperature and time.[1][4] Inconsistent control of these parameters can lead to low yield, incomplete conversion, and the formation of impurities.[4]

Q3: What are the major impurities encountered during the synthesis of this compound and how can they be minimized?

A3: Common impurities can include starting materials, intermediates from incomplete reactions, and by-products from side reactions. For instance, in the Buchwald-Hartwig reaction, dehalogenation of the aryl halide is a known side reaction.[3] Impurities can also arise from the degradation of the product or reagents.[5][6] Minimizing impurities involves optimizing reaction conditions, using high-purity starting materials, and implementing robust purification protocols.[5]

Q4: How can residual palladium be removed from the final product to meet pharmaceutical specifications?

A4: Removing residual palladium to levels acceptable for active pharmaceutical ingredients (APIs) is a critical challenge. Common methods include:

  • Crystallization: Often the most effective method for removing metal impurities.

  • Activated Carbon Treatment: Adsorbs palladium from the reaction mixture.

  • Scavenger Resins: Functionalized resins that selectively bind to palladium.

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

Problem 1: Low or Inconsistent Yield

Potential Cause Troubleshooting Step Expected Outcome
Catalyst/Ligand Inactivity Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, BINAP).[1][4]Improved catalytic activity and higher yield.
Suboptimal Base Evaluate different bases (e.g., NaOtBu, K₂CO₃, K₃PO₄) and their concentrations. Base strength and solubility are critical.[1]Enhanced reaction rate and completeness.
Poor Solvent Choice Test various anhydrous solvents such as toluene, dioxane, or THF. Solvent polarity can significantly impact reaction efficiency.Better solubility of reagents and improved reaction kinetics.
Insufficient Temperature Gradually increase the reaction temperature. Monitor for potential catalyst decomposition or side reactions.[1]Increased reaction rate and conversion.
Presence of Oxygen or Moisture Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1]Prevention of catalyst deactivation and side reactions.

Problem 2: High Levels of Impurities

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time, temperature, or catalyst loading. Monitor reaction progress by HPLC or GC.Drive the reaction to completion, reducing residual starting materials.
Side Reactions (e.g., Dehalogenation) Optimize the ligand-to-palladium ratio. A slight excess of ligand can sometimes suppress side reactions.Minimized formation of by-products.
Starting Material Impurities Use high-purity 3-haloaniline and N-methylpiperazine. Analyze starting materials for potential catalyst poisons.Reduced introduction of impurities into the reaction mixture.
Product Degradation Analyze the stability of the product under the reaction and work-up conditions. Consider lowering the temperature or shortening the reaction time if degradation is observed.Preservation of the final product and improved purity.
Purification Challenges

Problem 3: Difficulty in Removing Residual Palladium

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Crystallization Screen various solvent systems for crystallization. Consider seeding to improve crystal formation and purity.Enhanced removal of palladium trapped in the crystal lattice.
Insufficient Carbon Treatment Optimize the grade and amount of activated carbon, as well as the treatment time and temperature.Improved adsorption of residual palladium.
Scavenger Resin Saturation Increase the amount of scavenger resin or perform multiple treatments. Ensure proper mixing and contact time.More complete removal of palladium from the product solution.
Complexation Issues During aqueous extraction, select an appropriate chelating agent and optimize the pH to facilitate the transfer of palladium to the aqueous phase.Efficient extraction of palladium from the organic layer.

Problem 4: Co-eluting Impurities During Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Impurities Develop an optimized chromatographic method by screening different stationary phases (e.g., silica, C18) and mobile phase compositions.Improved separation of the desired product from closely related impurities.
Formation of Salts If the product or impurities form salts, consider a pH adjustment of the sample or mobile phase to improve separation.Sharper peaks and better resolution in the chromatogram.
Overloading of the Column Reduce the sample load on the column to prevent peak broadening and improve separation efficiency.Enhanced resolution between the product and impurity peaks.

Experimental Protocols

Representative Lab-Scale Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for scale-up.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by N-methylpiperazine.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative)

Parameter Condition A Condition B Condition C
Catalyst (mol%) Pd₂(dba)₃ (1.0)Pd(OAc)₂ (2.0)Pd₂(dba)₃ (0.5)
Ligand (mol%) XPhos (2.2)SPhos (4.4)XPhos (1.1)
Base NaOtBuK₂CO₃K₃PO₄
Temperature (°C) 110100120
Time (h) 122410
Yield (%) 927588
Purity (HPLC, %) 98.595.297.9
Major Impurity (%) Dehalogenated aniline (0.8)Unreacted 3-bromoaniline (3.5)Bis-arylated piperazine (1.2)

Note: This table is for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

G start Start: Assemble Reactants reagents 3-Haloaniline N-Methylpiperazine Pd Catalyst & Ligand Base start->reagents inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (HPLC/TLC) heat->monitor workup Reaction Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Crystallization/Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Integrity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source, Ligand, Loading) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Type, Amount) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent solution Yield Improved optimize_solvent->solution

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or vinyl halide (or triflate) and an amine. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[1]

A simplified representation of this catalytic cycle is shown below.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pdiix Ar-Pd(II)(L)-X pd0->pdiix Oxidative Addition (Ar-X) pdiinr2 Ar-Pd(II)(L)-NR'R'' pdiix->pdiinr2 Amine Coordination & Deprotonation (HNR'R'', Base) pdiinr2->pd0 Reductive Elimination product Ar-NR'R'' pdiinr2->product caption Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Q2: My reaction is giving a low yield. What are the first parameters I should investigate?

A2: Low yields in Buchwald-Hartwig amination can be attributed to several factors. The first parameters to investigate systematically are the catalyst system (palladium source and ligand), the base, and the solvent.[2] Often, a screening of these components is necessary to identify the optimal conditions for a specific substrate combination. It is also crucial to ensure that the reaction is performed under an inert atmosphere, as the active Pd(0) catalyst is sensitive to oxygen.

Q3: How do I choose the right ligand for my reaction?

A3: The choice of ligand is critical and highly dependent on the nature of the amine and the aryl halide.[3] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," are generally preferred as they promote the crucial reductive elimination step and stabilize the active catalyst. For challenging substrates, such as aryl chlorides, more specialized and sterically demanding ligands are often required. A screening of several ligands is the most effective approach to identify the best performer for a new transformation.

Q4: What is the role of the base, and which one should I use?

A4: The base is essential for deprotonating the amine, which allows it to coordinate to the palladium center.[4] The choice of base depends on the functional group tolerance of your substrates.

  • Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates but can be incompatible with base-sensitive functional groups.[5]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[5]

The solubility of the base is also an important consideration. In some cases, a combination of an inorganic base and a soluble organic base like DBU can be beneficial.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing a low or complete lack of product formation, a systematic approach to troubleshooting is recommended. The following decision tree can guide your optimization process.

Troubleshooting_Low_Yield start Low or No Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert no_inert No check_inert->no_inert No yes_inert Yes check_inert->yes_inert Yes re_run Degas solvent and reactants thoroughly. Use a glovebox or Schlenk line. Re-run reaction. no_inert->re_run screen_components Screen Reaction Components yes_inert->screen_components ligand_screen Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos). screen_components->ligand_screen base_screen Screen different bases (e.g., NaOtBu, LHMDS, Cs2CO3, K3PO4). screen_components->base_screen solvent_screen Screen various solvents (e.g., Toluene, Dioxane, THF). screen_components->solvent_screen precatalyst Consider using a pre-catalyst for more reliable activation of the active Pd(0) species. screen_components->precatalyst caption Figure 2. Decision tree for troubleshooting low reaction yields.

Figure 2. Decision tree for troubleshooting low reaction yields.
Issue 2: Presence of Side Products

The most common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[7] This side reaction becomes more prevalent with electron-rich aryl halides and can be influenced by the choice of ligand and base.

To minimize hydrodehalogenation:

  • Ligand Selection: Employ bulky, electron-rich ligands that favor reductive elimination over competing pathways.

  • Base Selection: Use the weakest base that still provides a reasonable reaction rate.

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Water Content: Ensure anhydrous conditions, as water can be a proton source for this side reaction.[7]

Another potential side reaction is the formation of diarylamines when using primary amines. This can sometimes be controlled by adjusting the stoichiometry of the reactants or by choosing a ligand that provides higher selectivity for mono-arylation.

Data Presentation: Ligand and Base Screening

The following tables summarize the performance of different ligands and bases for the coupling of various aryl halides and amines. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Ligand Performance in the Amination of 4-chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Table 2: Comparison of Bases for Buchwald-Hartwig Amination [5]

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive and can be difficult to stir on a large scale.
K₃PO₄ Excellent functional group tolerance. Often most efficient for the arylation of amides. Economically attractive.Can require relatively high catalyst loadings and longer reaction times.

Experimental Protocols

General Protocol for High-Throughput Ligand and Base Screening[8]

This protocol is designed for the rapid screening of reaction conditions in a 96-well plate format.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (0.04 mmol)

  • Base (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • 96-well aluminum reaction block

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions: Inside a glovebox, prepare stock solutions of the aryl halide, amine, palladium precursor, and ligands in the chosen solvent.

  • Dispensing Reagents:

    • To each well of the 96-well plate, add the desired base as a solid.

    • Dispense the stock solutions of the aryl halide and amine to each well.

    • Add the palladium precursor and ligand stock solutions to the appropriate wells according to your screening design.

  • Reaction:

    • Seal the 96-well plate with a cap mat.

    • Place the reaction block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with stirring.

    • Allow the reactions to proceed for the desired amount of time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., ethyl acetate).

    • Filter the contents of each well through a filter plate to remove insoluble salts.

    • Analyze the crude reaction mixtures by a suitable method, such as GC-MS or LC-MS, to determine the relative conversion and product formation.

The workflow for this high-throughput screening is illustrated below.

HTS_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Work-up and Analysis prep_stock Prepare Stock Solutions (Aryl Halide, Amine, Pd Precursor, Ligands) dispense_reagents Dispense Stock Solutions into Wells prep_stock->dispense_reagents add_base Dispense Solid Bases into 96-Well Plate add_base->dispense_reagents seal_plate Seal Plate dispense_reagents->seal_plate heat_stir Heat and Stir Reaction Block seal_plate->heat_stir quench Quench Reactions heat_stir->quench filter_plate Filter to Remove Solids quench->filter_plate analyze Analyze by GC-MS or LC-MS filter_plate->analyze caption Figure 3. Experimental workflow for high-throughput screening.

Figure 3. Experimental workflow for high-throughput screening.

References

Technical Support Center: 3-(4-Methylpiperazin-1-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(4-Methylpiperazin-1-yl)aniline and its derivatives. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Q2: What are the primary stability concerns for this compound and its derivatives?

A2: The main stability concerns for this class of compounds are oxidation, photodegradation, and potential interactions with strong acids and oxidizing agents. The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air and light. The piperazine ring can also undergo oxidation.

Q3: Are there any known incompatible materials with this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, potential degradation products could include:

  • Oxidation products: N-oxides of the piperazine ring (at either the 1- or 4-position nitrogen) are likely products of oxidative stress. This is supported by degradation studies of imatinib, a drug containing a similar 4-methylpiperazine moiety.[3] The aniline group can also be oxidized, potentially leading to colored impurities.

  • Photodegradation products: Exposure to UV light may lead to the formation of radical species and subsequent polymerization or rearrangement products.

  • Products from acidic conditions: In the presence of strong acids, salt formation is expected. Under harsh acidic conditions, hydrolysis of derivatives is a possibility, though the core aniline-piperazine bond is generally stable.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of your sample can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of purity over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.

Issue 1: Observation of a color change in the solid material (e.g., from off-white/yellow to brown/dark).
  • Potential Cause: This is often an indication of oxidation of the aniline moiety. Exposure to air (oxygen) and/or light can accelerate this process.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere if possible, and protected from light.

    • Purity Check: Analyze the material by HPLC to determine the purity and identify any new impurity peaks.

    • Purification: If the purity has decreased significantly, consider recrystallization or column chromatography to repurify the material.

    • Future Prevention: For long-term storage, flush the container with nitrogen or argon before sealing. Store in an amber vial or in a light-blocking secondary container.

Issue 2: Appearance of new, unexpected peaks in the HPLC chromatogram of a reaction mixture or stored solution.
  • Potential Cause: This could be due to degradation of the starting material or an intermediate derivative under the experimental conditions (e.g., reaction temperature, pH, solvent, or exposure to air).

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use LC-MS to obtain the mass of the new peaks. This can provide clues as to their identity (e.g., an increase of 16 amu may suggest N-oxidation).

    • Run a Control Experiment: Incubate this compound under the same reaction conditions (solvent, temperature, pH) but without other reagents to see if the degradation is inherent to the compound's stability under those conditions.

    • Modify Experimental Conditions:

      • Temperature: If thermal degradation is suspected, consider running the reaction at a lower temperature.

      • Atmosphere: If oxidation is likely, perform the reaction under an inert atmosphere (nitrogen or argon).

      • pH: If working in highly acidic or basic conditions, consider if a milder pH range could be used.

      • Solvent: Evaluate if the chosen solvent could be contributing to the degradation.

Issue 3: Inconsistent results or poor yields in a synthetic reaction.
  • Potential Cause: The purity of the this compound starting material may have decreased over time due to improper storage, leading to a lower effective concentration of the reactant.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Before starting a reaction, it is good practice to check the purity of the starting material by HPLC or another suitable analytical technique.

    • Use Fresh or Repurified Material: If the purity is questionable, use a fresh batch of the compound or repurify the existing stock.

    • Accurate Quantification: Ensure that the amount of starting material is calculated based on its actual purity.

Summary of Expected Stability under Forced Degradation Conditions

The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on the known chemistry of anilines and piperazines. This information can be used to design stability studies and anticipate potential degradation pathways.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Generally stable.Salt formation. Minimal degradation of the core structure expected under mild acidic conditions.
Alkaline Hydrolysis Generally stable.Minimal degradation of the core structure expected.
**Oxidative (e.g., H₂O₂) **Susceptible to degradation.N-oxides of the piperazine ring, colored oxidation products of the aniline ring.
Thermal (Dry Heat) Relatively stable at moderate temperatures.Degradation may occur at elevated temperatures (>100°C) over extended periods.
Photolytic (UV/Vis) Susceptible to degradation.Colored products, potential for polymerization or complex rearrangements.

Experimental Protocols

The following are generalized protocols for forced degradation studies that can be adapted for this compound and its derivatives.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and test the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally aimed for.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100°C) for a specified time. Also, heat the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

Visualizations

Degradation Pathway

DegradationPathway cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent This compound N_Oxide_1 Piperazine-1-N-oxide Parent->N_Oxide_1 Oxidation (H₂O₂) N_Oxide_4 Piperazine-4-N-oxide Parent->N_Oxide_4 Oxidation (H₂O₂) Aniline_Oxidation Colored Aniline Oxidation Products Parent->Aniline_Oxidation Oxidation (Air/Light) Polymer Polymeric Impurities Parent->Polymer UV/Vis Light ExperimentalWorkflow Start Start: Stability Study MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev ForcedDegradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) MethodDev->ForcedDegradation Analyze Analyze Samples by HPLC ForcedDegradation->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify Evaluate Evaluate Stability Data Identify->Evaluate Report Report Findings and Recommend Storage Conditions Evaluate->Report TroubleshootingLogic Start Issue: Unexpected Peak in HPLC CheckStorage Review Storage Conditions (Light, Air, Temp) Start->CheckStorage CheckReaction Review Reaction Conditions (Temp, pH, Atmosphere) Start->CheckReaction IdentifyPeak Characterize Peak (LC-MS) CheckStorage->IdentifyPeak CheckReaction->IdentifyPeak ControlExp Run Control Experiment (Compound in Solvent) IdentifyPeak->ControlExp ModifyConditions Modify Experimental Conditions ControlExp->ModifyConditions Repurify Repurify Starting Material ModifyConditions->Repurify If starting material is unstable Resolved Issue Resolved ModifyConditions->Resolved If reaction conditions are the cause Repurify->Resolved

References

Technical Support Center: Impurity Profiling of 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impurity profiling of synthetic 3-(4-Methylpiperazin-1-yl)aniline. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the synthesis and analysis of this compound.

Synthesis-Related Questions

  • Q1: What are the most probable process-related impurities in the synthesis of this compound via Buchwald-Hartwig amination?

    • A1: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but several side reactions can lead to impurities.[1][2] Potential impurities include unreacted starting materials such as 3-haloaniline (e.g., 3-bromoaniline) and 1-methylpiperazine. Other likely impurities are hydrodehalogenation of the aryl halide starting material (resulting in aniline) and the formation of dimers or oligomers from side reactions.[3] Additionally, residual palladium catalyst and phosphine ligands from the reaction can also be present.

  • Q2: My synthesis via nucleophilic aromatic substitution (SNA_r_) of 3-fluoro-1-nitrobenzene followed by reduction gives a low yield and multiple spots on TLC. What could be the issue?

    • A2: Nucleophilic aromatic substitution reactions on nitro-activated rings are common, but can have complications.[4][5] Poor yields and multiple products could be due to incomplete reaction, where the starting 3-fluoro-1-nitrobenzene remains. Side reactions may include the formation of by-products from reaction with the solvent if not anhydrous, or the formation of undesired isomers if the reaction conditions are not optimal. The subsequent reduction step of the nitro group can also be a source of impurities if it does not go to completion, leaving nitro or intermediate hydroxylamine species in the final product.

  • Q3: How can I minimize the formation of impurities during the synthesis?

    • A3: To minimize impurities, it is crucial to optimize reaction conditions. This includes carefully controlling the stoichiometry of reactants, reaction temperature, and time. Using high-purity starting materials and anhydrous solvents is also essential. For catalytic reactions like the Buchwald-Hartwig amination, selecting the appropriate ligand and base combination is critical to maximize the yield of the desired product and minimize side reactions.[1][2]

Analysis-Related Questions

  • Q4: I am observing poor peak shape (tailing) for this compound during reverse-phase HPLC analysis. What is the likely cause and how can I fix it?

    • A4: Peak tailing for basic compounds like anilines and piperazines in reverse-phase HPLC is often due to strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider using a base-deactivated column, adding a competing base (like triethylamine) to the mobile phase, or operating at a mobile phase pH that suppresses the ionization of the silanol groups (pH > 4) or the analyte (a higher pH might be needed).

  • Q5: I have an unknown peak in my HPLC chromatogram. How can I identify it?

    • A5: The first step is to use a detector that can provide more information than a standard UV detector. A photodiode array (PDA) detector will provide a UV spectrum of the peak, which can be compared to your main compound. For definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is the most effective approach.[6] The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.

  • Q6: Can I use Gas Chromatography (GC) to analyze for impurities?

    • A6: Yes, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[8][9] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Data Presentation

The following table summarizes typical starting parameters for developing an HPLC-UV method for the analysis of aromatic amines, based on common literature methods.[6][10] These should be optimized for your specific application.

ParameterTypical Value / ConditionPurpose
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Standard for separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic AcidAcid modifier to improve peak shape and protonate the analyte.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidOrganic solvent to elute the compound.
Gradient Start with low %B (e.g., 5-10%) and ramp up to high %B (e.g., 95%)To elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CTo ensure reproducible retention times.
Injection Volume 5-20 µLDependent on sample concentration.
UV Detection 254 nmA common wavelength for aromatic compounds. A full spectrum should be checked with a PDA detector to find the optimal wavelength.

Experimental Protocols

Below are detailed methodologies for key experiments in the impurity profiling of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general method for the separation and detection of impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to make a 1.0 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity relative to the total area of all peaks to estimate the purity profile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

    • Transfer 100 µL of the sample solution to a GC vial.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Correlate the identified compounds with potential starting materials, reagents, and by-products from the synthesis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of the main compound and any isolated impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: To identify the number and types of protons.

      • ¹³C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (e.g., COSY, HSQC): To determine the connectivity between atoms for structural confirmation.

  • Data Analysis:

    • Assign the chemical shifts and coupling constants to the protons and carbons of the this compound structure.[11][12]

    • Analyze signals from impurities to deduce their structures. The presence of signals that do not correspond to the main product can indicate specific impurities.

Visualizations

Synthetic Pathway Diagram

Synthesis cluster_0 Buchwald-Hartwig Amination A 3-Bromoaniline C This compound A->C B 1-Methylpiperazine B->C reagents Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) reagents->C

Caption: A typical Buchwald-Hartwig amination route for synthesizing this compound.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Weigh and Dissolve Sample hplc HPLC-UV/PDA (Quantification) prep->hplc lcms LC-MS (Identification) prep->lcms gcms GC-MS (Volatile Impurities) prep->gcms nmr NMR (Structure Confirmation) prep->nmr data Identify & Quantify Impurities hplc->data lcms->data gcms->data nmr->data report Generate Impurity Profile Report data->report

Caption: A general workflow for the impurity profiling of a synthetic compound.

Troubleshooting Decision Tree

Troubleshooting start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is mobile phase, system, or vial. Clean system. q1->a1_yes Yes a1_no Peak is from sample. q1->a1_no No q2 Does the retention time match a known starting material or reagent? a1_no->q2 a2_yes Likely unreacted starting material. Confirm with standard. q2->a2_yes Yes a2_no Unknown impurity. q2->a2_no No q3 Analyze by LC-MS to get molecular weight. a2_no->q3 q4 Does MW correspond to a plausible side product (e.g., dimer, dehalogenated)? q3->q4 a4_yes Tentative identification made. Synthesize standard for confirmation. q4->a4_yes Yes a4_no Requires further investigation (e.g., isolation and NMR). q4->a4_no No

Caption: A decision tree for troubleshooting an unexpected peak in an HPLC chromatogram.

References

Technical Support Center: Enhancing Regioselectivity of Aniline Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aniline substitution reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) - Predominance of meta-Isomer During Nitration

Question: I am attempting to nitrate aniline to obtain the ortho and para products, but I am observing a significant yield of the meta-nitroaniline. Why is this happening and how can I fix it?

Answer:

This unexpected outcome is a common issue when nitrating aniline under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid).[1][2][3]

Root Cause:

The highly basic amino group (-NH₂) of aniline is protonated in the acidic reaction medium to form the anilinium ion (-NH₃⁺).[1][2][4] This protonated group is strongly electron-withdrawing and deactivating, which directs incoming electrophiles to the meta position.[1][2][4]

Solutions:

The most effective way to prevent meta-substitution and favor the formation of ortho and para isomers is to protect the amino group before nitration.[2][5] This is typically achieved by converting the aniline to an acetanilide. The amide group is still an ortho, para-director but is less basic and will not be protonated under the reaction conditions.[1][5] The protecting group can be removed by hydrolysis after the substitution reaction.[5]

Workflow for Selective para-Nitration of Aniline:

G Aniline Aniline Protection Protection Step (Acetylation) Aniline->Protection Acetic Anhydride, Sodium Acetate Acetanilide Acetanilide Protection->Acetanilide Nitration Nitration (HNO₃, H₂SO₄) Acetanilide->Nitration p_Nitroacetanilide p-Nitroacetanilide Nitration->p_Nitroacetanilide Favors para due to steric hindrance Deprotection Deprotection (Hydrolysis) p_Nitroacetanilide->Deprotection Acid or Base p_Nitroaniline p-Nitroaniline Deprotection->p_Nitroaniline

Caption: Workflow for the selective synthesis of p-nitroaniline.

Issue 2: Polysubstitution During Halogenation

Question: When I try to brominate aniline to get a monobrominated product, I end up with 2,4,6-tribromoaniline. How can I achieve selective monohalogenation?

Answer:

This is a result of the high reactivity of the aniline ring. The amino group is a very strong activating group, making the ortho and para positions highly susceptible to electrophilic attack.[6][7] This leads to rapid, multiple substitutions.

Solution:

Similar to the nitration issue, protecting the amino group as an acetanilide is the standard solution.[1][8] The N-acetyl group moderates the activating effect of the nitrogen lone pair, making the ring less reactive and preventing over-halogenation.[1] The steric bulk of the acetyl group also favors substitution at the less hindered para position.[1]

Reaction ConditionProduct(s)Regioselectivity Issue
Aniline + Br₂ (in water)2,4,6-TribromoanilinePolysubstitution
Acetanilide + Br₂p-Bromoacetanilide (major)Controlled Monosubstitution

Issue 3: Lack of Reactivity in Friedel-Crafts Reactions

Question: I am unable to perform a Friedel-Crafts alkylation or acylation on aniline. The reaction either fails or results in a complex mixture. What is the problem?

Answer:

Aniline does not typically undergo Friedel-Crafts reactions.[6]

Root Cause:

Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[5] This acid-base reaction forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[5]

Solution:

Protecting the amino group by converting it to an acetanilide is again the solution. The resulting amide is less basic and does not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed.[5] The protecting group can be removed via hydrolysis after the reaction.[5]

G cluster_problem Problematic Pathway cluster_solution Solution Pathway Aniline_P Aniline (-NH₂) Complex_P Deactivated Complex Aniline_P->Complex_P Lewis Base Reaction AlCl3_P AlCl₃ (Lewis Acid) AlCl3_P->Complex_P Acetanilide_S Acetanilide FC_Reaction Friedel-Crafts Reaction Acetanilide_S->FC_Reaction AlCl3_S AlCl₃ AlCl3_S->FC_Reaction

Caption: Logical relationship in Friedel-Crafts reactions of aniline.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-directing group?

A: The amino group (-NH₂) is a strongly activating group that donates electron density to the aromatic ring through resonance.[6][9][10] This donation of the nitrogen's lone pair of electrons increases the electron density specifically at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[9][10][11]

Q2: How can I achieve meta-substitution on an aniline derivative?

A: While direct meta-substitution is challenging due to the powerful ortho, para-directing effect of the amino group, it can be achieved by performing the electrophilic substitution under strongly acidic conditions.[5] This protonates the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[1][2][5]

Q3: What is the purpose of using a protecting group in aniline substitution reactions?

A: Protecting groups serve several critical functions:

  • To control reactivity: They moderate the high reactivity of the aniline ring to prevent polysubstitution.[7]

  • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[5]

  • To prevent side reactions: They prevent the basic amino group from reacting with acidic catalysts (as in Friedel-Crafts reactions) or being oxidized.[5][12]

Q4: Are there modern methods to control the regioselectivity of aniline C-H functionalization?

A: Yes, modern synthetic chemistry has developed advanced methods that offer greater control over regioselectivity. These include:

  • Directed C-H Functionalization: This involves using a directing group that positions a metal catalyst to functionalize a specific C-H bond, often at the ortho position.[13]

  • Catalyst and Ligand Control: In some cases, the choice of metal catalyst and ligand can influence the regioselectivity, including achieving para-selective C-H functionalization.[14]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

  • Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.

  • Procedure:

    • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

    • Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.

    • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

    • Immediately add the sodium acetate solution and stir the mixture vigorously.

    • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and recrystallize from ethanol.[5]

Protocol 2: Selective para-Nitration of Acetanilide

  • Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ethanol, ice.

  • Procedure:

    • In a flask, dissolve 5 g of acetanilide in 5 mL of glacial acetic acid and cool the solution in an ice bath.

    • Slowly add 10 mL of concentrated sulfuric acid.

    • Prepare a nitrating mixture by carefully adding 4 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

    • Pour the reaction mixture onto 100 g of crushed ice.

    • The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize from ethanol to obtain the pure para-isomer.[5]

References

Technical Support Center: Residual Palladium Removal from N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from N-arylpiperazines.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from N-arylpiperazines?

A1: The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) like N-arylpiperazines is critical for several reasons. Regulatory bodies, including the FDA and EMA, have stringent limits on elemental impurities in drug products to ensure patient safety.[1][2] Palladium, a common catalyst in cross-coupling reactions used to synthesize N-arylpiperazines, is classified as a metal of significant safety concern.[2] Beyond regulatory compliance, residual palladium can potentially interfere with downstream synthetic steps or toxicological studies.

Q2: What are the primary methods for removing residual palladium?

A2: The most common methods for palladium removal can be broadly categorized as:

  • Adsorption: This involves the use of materials that bind to palladium, which is then removed by filtration. Common adsorbents include:

    • Metal Scavengers: These are functionalized materials, often silica-based or polymer-based, with ligands that have a high affinity for palladium.[3]

    • Activated Carbon: A cost-effective adsorbent that can remove various impurities, including palladium.[4]

  • Crystallization: This purification technique can separate the desired N-arylpiperazine from palladium residues, which may remain in the mother liquor.

  • Chromatography: Techniques like column chromatography can be effective in separating the product from the catalyst.[5]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.

Q3: How do I choose the most suitable palladium removal method for my N-arylpiperazine?

A3: The selection of the optimal method depends on several factors:

  • The nature of the N-arylpiperazine: Its solubility, stability, and potential to coordinate with palladium.

  • The form of the palladium species: Whether it is homogeneous (dissolved) or heterogeneous (e.g., Pd/C).

  • The desired level of purity: The target residual palladium concentration (in ppm).

  • Cost and scalability: The economic and practical feasibility of the method for the required scale of production.

Below is a decision tree to guide your selection process:

G start Start: Crude N-arylpiperazine with Pd residue is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Simple Filtration / Celite Filtration is_heterogeneous->filtration Yes scavenger_or_carbon Use Metal Scavenger or Activated Carbon is_heterogeneous->scavenger_or_carbon No (Homogeneous) soluble_check Is residual Pd still high? filtration->soluble_check soluble_check->scavenger_or_carbon Yes final_product Purified N-arylpiperazine soluble_check->final_product No crystallization Crystallization scavenger_or_carbon->crystallization Further purification needed? scavenger_or_carbon->final_product chromatography Column Chromatography crystallization->chromatography Still requires purification? crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guides

Issue 1: Low product yield after palladium removal.

  • Possible Cause: The chosen adsorbent (scavenger or activated carbon) may be non-selectively binding your N-arylpiperazine.

  • Troubleshooting Steps:

    • Screen Different Adsorbents: Test a small panel of scavengers with different functional groups to find one with high selectivity for palladium and low affinity for your product.

    • Optimize Adsorbent Amount: Use the minimum amount of adsorbent required for effective palladium removal. This can be determined through small-scale optimization experiments.

    • Modify Solvent System: The solvent can influence the binding of your product to the adsorbent. A solvent in which your N-arylpiperazine is highly soluble might reduce non-specific binding.

    • Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or extraction.

Issue 2: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the palladium species present in the crude product after the reaction work-up.

  • Troubleshooting Steps:

    • Standardize Work-up Procedure: Ensure a consistent work-up protocol to minimize variations in the form of the residual palladium.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.

    • Pre-treatment of the Crude Mixture: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more readily removable form.

Issue 3: Difficulty removing palladium to very low ppm levels (<5 ppm).

  • Possible Cause: The presence of highly stable palladium complexes with the N-arylpiperazine or other components in the reaction mixture.

  • Troubleshooting Steps:

    • Sequential Treatment: Employ a multi-step purification strategy. For example, an initial treatment with activated carbon can be followed by a more selective metal scavenger.

    • Optimize Scavenging Conditions: Increase the temperature or extend the reaction time with the scavenger to enhance the binding of stubborn palladium species.

    • Flow Chemistry Setup: Passing the solution through a packed bed of a scavenger in a continuous flow setup can improve efficiency.

Quantitative Data on Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal methods based on published data.

Table 1: Comparison of Different Palladium Scavengers

Scavenger TypeSupportInitial Pd (ppm)Final Pd (ppm)% RemovalReference
MP-TMTPolystyrene852<17>98%[6]
Si-ThiolSilica~850~100~88%[6]
SPM32Silica22392099.1%[7][8]
Activated Carbon-300<1>99.6%[8]

Table 2: Efficiency of Activated Carbon under Optimized Conditions

AdsorbentAdsorption Capacity (mg/g)% RemovalReference
Commercial Activated Carbon35.7>98%[4]
Bio-polymer Modified Activated Carbon43.5>98%[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This protocol provides a general guideline for using a solid-supported scavenger. The specific scavenger, solvent, temperature, and time should be optimized for each application.

G dissolve 1. Dissolve crude N-arylpiperazine in a suitable solvent add_scavenger 2. Add the selected scavenger (e.g., 2-10 wt%) dissolve->add_scavenger stir 3. Stir the mixture at a specified temperature (e.g., RT to 60°C) for a set time (e.g., 2-24 h) add_scavenger->stir filter 4. Filter the mixture to remove the scavenger-Pd complex stir->filter wash 5. Wash the filter cake with fresh solvent filter->wash concentrate 6. Combine filtrate and washings, then concentrate wash->concentrate analyze 7. Analyze residual Pd content (e.g., by ICP-MS) concentrate->analyze

Caption: Experimental workflow for palladium removal using a solid-supported scavenger.

Detailed Steps:

  • Dissolution: Dissolve the crude N-arylpiperazine containing residual palladium in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger. The amount of scavenger will depend on its capacity and the concentration of palladium. A typical starting point is 2-10 weight equivalents relative to the crude product.

  • Stirring: Stir the suspension at a temperature and for a duration determined by optimization experiments. Room temperature for 2-24 hours is a common starting point.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude N-arylpiperazine in a suitable solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).

  • Stirring: Stir the mixture at a suitable temperature (e.g., 40-80°C) for 2-18 hours.[8]

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with hot solvent to recover the product.

  • Concentration and Analysis: Combine the filtrate and washings, concentrate, and analyze for residual palladium content.

References

Validation & Comparative

A Tale of Two Isomers: 3-(4-Methylpiperazin-1-yl)aniline and 4-(4-Methylpiperazin-1-yl)aniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of available intermediates, substituted anilines play a crucial role, serving as versatile scaffolds for the introduction of nitrogen-containing functionalities. This guide provides a detailed comparison of two closely related positional isomers, 3-(4-Methylpiperazin-1-yl)aniline and 4-(4-Methylpiperazin-1-yl)aniline, for researchers, scientists, and drug development professionals. We will explore their distinct applications in the synthesis of targeted therapeutics, supported by experimental data and protocols.

At a Glance: Structural and Physicochemical Differences

The key distinction between these two molecules lies in the substitution pattern of the aniline ring. In this compound, the methylpiperazinyl group is positioned at the meta-position relative to the amino group, whereas in the 4-isomer, it is at the para-position. This seemingly subtle difference in geometry has profound implications for the steric and electronic environment of the amino group, influencing its reactivity and the overall topology of the final molecule.

PropertyThis compound4-(4-Methylpiperazin-1-yl)aniline
CAS Number 148546-99-0[1]16153-81-4
Molecular Formula C₁₁H₁₇N₃[1]C₁₁H₁₇N₃[2]
Molecular Weight 191.27 g/mol [1]191.27 g/mol
Melting Point 98-99°C[1]89-94°C
Boiling Point 353°C[1]Not specified
Appearance Not specifiedSolid-Powder

The Para-Isomer: A Cornerstone in Tyrosine Kinase Inhibitor Synthesis

The 4-(4-Methylpiperazin-1-yl)aniline isomer is a well-established and critical building block in the synthesis of several blockbuster anti-cancer drugs, most notably the tyrosine kinase inhibitors (TKIs) imatinib and nilotinib.[3][4] Its para-substituted nature is integral to the pharmacophore of these drugs, allowing the methylpiperazine moiety to occupy a specific binding pocket in the target kinase, which contributes to the drug's potency and selectivity.

Role in Imatinib Synthesis

Imatinib, marketed as Gleevec®, is a first-line treatment for chronic myeloid leukemia (CML).[5] The synthesis of imatinib involves the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a benzoyl chloride derivative bearing the 4-(4-methylpiperazin-1-yl)methyl group.[5] The 4-(4-Methylpiperazin-1-yl)aniline serves as a precursor to this benzoyl chloride derivative.

Experimental Workflow: Synthesis of Imatinib Intermediate

cluster_0 Amide Formation cluster_1 Piperazine Introduction acid_chloride 4-(Chloromethyl)benzoyl chloride amide_formation Amide Bond Formation acid_chloride->amide_formation aniline N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine aniline->amide_formation imatinib_core Imatinib Core Structure amide_formation->imatinib_core sn2_reaction Nucleophilic Substitution imatinib_core->sn2_reaction imatinib Imatinib sn2_reaction->imatinib methylpiperazine 1-Methylpiperazine methylpiperazine->sn2_reaction

Caption: A simplified workflow for the final steps in Imatinib synthesis.

Role in Nilotinib Synthesis

Nilotinib, a second-generation TKI, is also used to treat CML, particularly in cases of imatinib resistance.[4][6] The synthesis of nilotinib directly utilizes 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline which is coupled with a benzoic acid derivative. While 4-(4-methylpiperazin-1-yl)aniline is not directly a part of the final Nilotinib molecule, a structurally similar precursor, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is used.[4] The synthesis of this precursor can involve chemistry related to aniline derivatives. More efficient synthetic routes for nilotinib have been developed, some achieving high yields in fewer steps.[7]

Experimental Protocol: A Key Step in Nilotinib Synthesis

A common synthetic route for nilotinib involves the condensation of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[4]

  • Acid Chloride Formation: 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (1 equivalent) is suspended in N-Methyl-pyrrolidone. The mixture is heated to 60°C. Thionyl chloride (SOCl₂) (1.27 equivalents) is added dropwise. The resulting mixture is stirred at 60°C for 1 hour to form the corresponding acid chloride.[4]

  • Amide Coupling: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1 equivalent) is then added to the reaction mixture. The reaction is stirred and heated to 90°C for 3 hours.[4]

  • Workup and Isolation: Water is added, and the solution is heated to 80°C. A 47% sodium hydroxide solution is added to adjust the pH to 11-12. The resulting suspension is cooled to 40°C, stirred for 2 hours, filtered, and washed with water to yield nilotinib base.[4]

Reaction StepReagents & ConditionsYieldPurity
Nilotinib Synthesis 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid, SOCl₂, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, NMP, 90°C94%99.46%

The Meta-Isomer: A Versatile Player in CNS Drug Discovery

While the para-isomer has a well-defined role in oncology, this compound is a valuable building block in the synthesis of compounds targeting the central nervous system (CNS).[1] Its meta-substitution pattern provides a different spatial arrangement of the functional groups, which can be advantageous for targeting receptors such as dopamine and serotonin.[1] It is often employed in the preparation of antipsychotic and antidepressant drugs.[1]

The applications of the meta-isomer are more diverse and less concentrated on a single class of drugs compared to its para counterpart. It serves as a key intermediate for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Logical Relationship: Isomer Selection and Drug Target

Isomer Positional Isomer Para 4-(4-Methylpiperazin-1-yl)aniline Isomer->Para Meta This compound Isomer->Meta TKI Tyrosine Kinase Inhibitors (e.g., Imatinib, Nilotinib) Para->TKI CNS CNS-active Drugs (e.g., Antipsychotics, Antidepressants) Meta->CNS Drug_Class Therapeutic Area TKI->Drug_Class CNS->Drug_Class

Caption: The choice of isomer often correlates with the intended therapeutic target.

Comparative Synthesis Data

Starting MaterialReaction TypeProductYieldReference
4-(4-Methylpiperazin-1-yl)aniline precursorAmide coupling in Imatinib synthesisImatinib~90% (for the final coupling step)[8]
4-Methyl-3-nitroaniline (precursor to a key Nilotinib intermediate)Multi-step synthesisNilotinibQuantitative (for a key condensation step)[9]
This compoundNot specified in detailCNS drug candidatesVaries depending on the specific synthesis[1]

It is important to note that the yields are highly dependent on the specific reaction conditions and the complexity of the overall synthesis.

Conclusion

  • 4-(4-Methylpiperazin-1-yl)aniline is a cornerstone in the synthesis of para-substituted phenylamino-pyrimidine-based tyrosine kinase inhibitors like imatinib and is crucial for achieving the desired binding to the kinase domain.

  • This compound offers a different geometric presentation of its functional groups, making it a versatile building block for meta-substituted compounds, particularly in the realm of CNS-active agents.

The choice between these two isomers is therefore a strategic one, driven by the specific structural requirements of the target molecule and its intended biological activity. Researchers should consider the desired final substitution pattern of their target compound when selecting between these two valuable synthetic building blocks.

References

A Comparative Analysis of N-Arylpiperazine Synthesis Methods for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

N-arylpiperazines are a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents across various disease areas, including oncology, psychiatry, and infectious diseases. The efficient and scalable synthesis of these privileged structures is a critical concern for researchers and drug development professionals. This guide provides a comparative analysis of the most common and effective methods for synthesizing N-arylpiperazines, with a focus on experimental data and detailed protocols to inform methodology selection.

At a Glance: Comparison of Key Synthesis Methods

The selection of an appropriate synthetic route to N-arylpiperazines depends on several factors, including substrate scope, scalability, cost of reagents, and tolerance of functional groups. The following table summarizes the key quantitative parameters for the most prevalent methods.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Aryl halide/triflate, PiperazinePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos, BINAP)80 - 11010 min - 24 h62 - 97%[1][2]Broad substrate scope, high yields, mild conditionsCost of palladium and ligands, potential for heavy metal contamination
Ullmann Condensation Aryl halide, PiperazineCu catalyst (e.g., CuI, Cu₂O)100 - 210+12 - 48 h65 - 92%[3]Lower cost catalyst compared to PalladiumHarsh reaction conditions (high temperatures), limited substrate scope
Synthesis from Anilines Aniline, Bis(2-chloroethyl)amineNone (or acid catalyst)130 - 2502.5 - 27 h42 - 82%[4][5][6][7]Inexpensive starting materials, direct formation of piperazine ringHigh temperatures, often requires harsh conditions, potential for side products
Reductive Amination Arylpiperazine, Aldehyde/KetoneReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Room Temp - 60°C2 - 24 h20 - 96%[8]Mild conditions, readily available starting materialsPrimarily for N-alkylation of a pre-formed arylpiperazine
Nucleophilic Aromatic Substitution (SNAr) Activated aryl halide, PiperazineBase (e.g., DBU, K₂CO₃)80 - 1504 - 24 h46 - 90+%[9]No metal catalyst required, often high yieldingRequires electron-deficient aryl halides

Visualizing the Synthetic Pathways

The following diagram illustrates the logical relationships between the primary synthetic strategies for obtaining N-arylpiperazines.

G cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Product ArylHalide Aryl Halide / Triflate BH Buchwald-Hartwig Amination ArylHalide->BH UC Ullmann Condensation ArylHalide->UC Piperazine Piperazine Piperazine->BH Piperazine->UC SNAr SNAr Piperazine->SNAr Aniline Aniline SA Synthesis from Anilines Aniline->SA BisChloro Bis(2-chloroethyl)amine BisChloro->SA ArylPiperazine_pre N-Arylpiperazine (pre-formed) RA Reductive Amination ArylPiperazine_pre->RA Aldehyde Aldehyde / Ketone Aldehyde->RA ActivatedArylHalide Activated Aryl Halide ActivatedArylHalide->SNAr ArylPiperazine N-Arylpiperazine BH->ArylPiperazine UC->ArylPiperazine SA->ArylPiperazine AlkylatedArylPiperazine N-Alkyl/Aryl-N'-Arylpiperazine RA->AlkylatedArylPiperazine SNAr->ArylPiperazine

Caption: Synthetic routes to N-arylpiperazines.

Detailed Experimental Protocols

Below are representative experimental protocols for the key synthesis methods. These should be considered as starting points and may require optimization for specific substrates.

Buchwald-Hartwig Amination

This method is highly versatile for the formation of C-N bonds.

Reaction Scheme: Aryl-X + Piperazine --(Pd catalyst, Ligand, Base)--> N-Arylpiperazine

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a base such as sodium tert-butoxide (1.4-2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%) in a small amount of anhydrous solvent (e.g., toluene or dioxane).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[4]

Ullmann Condensation

A classical method for C-N bond formation using a copper catalyst.

Reaction Scheme: Aryl-X + Piperazine --(Cu catalyst, Base)--> N-Arylpiperazine

Experimental Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), piperazine (1.5-2.0 equiv.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or N-methylglycine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent such as DMSO, DMF, or NMP.

  • Heat the reaction mixture to a high temperature (typically 100-190 °C) under an inert atmosphere.

  • Stir the reaction for 12-48 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-arylpiperazine.

Synthesis from Anilines and Bis(2-chloroethyl)amine

A direct approach to construct the N-arylpiperazine core.

Reaction Scheme: Aniline + Bis(2-chloroethyl)amine --> N-Arylpiperazine

Experimental Protocol:

  • Combine the aniline (1.0 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.0-1.5 equiv.) in a reaction vessel, often without a solvent.[5][6]

  • Heat the mixture to a high temperature (160-250 °C) and maintain for 2.5-6 hours.[5][6]

  • After the reaction is complete, cool the mixture and treat it with an aqueous solution of a strong base (e.g., 30% NaOH) to neutralize the hydrochloride salt and precipitate the crude product.[5][6]

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.[5][6] In some cases, the reaction is carried out in a high-boiling solvent like diethylene glycol monomethyl ether.[4]

Reductive Amination

This method is primarily used for the N-alkylation of a pre-formed N-arylpiperazine.

Reaction Scheme: N-Arylpiperazine + Aldehyde/Ketone --(Reducing Agent)--> N-Alkyl-N'-Arylpiperazine

Experimental Protocol:

  • Dissolve the N-arylpiperazine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.), to the mixture. Acetic acid may be added as a catalyst.

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This method is effective for aryl halides activated by electron-withdrawing groups.

Reaction Scheme: Activated Aryl-X + Piperazine --(Base)--> N-Arylpiperazine

Experimental Protocol:

  • In a reaction flask, dissolve the activated aryl halide (1.0 equiv.) and piperazine (2.0-5.0 equiv.) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add a base, such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]

  • Heat the reaction mixture (typically 80-150 °C) and stir until the reaction is complete.[9]

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

References

A Comparative Guide to the Efficacy of 3-(4-Methylpiperazin-1-yl)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of prominent kinase inhibitors featuring the 3-(4-methylpiperazin-1-yl)aniline scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to offer an objective performance analysis.

Introduction to this compound Kinase Inhibitors

The this compound moiety is a critical pharmacophore present in several successful tyrosine kinase inhibitors (TKIs). This structural feature often plays a key role in conferring solubility and enabling crucial interactions within the ATP-binding pocket of target kinases. The prototypical example of this class is Imatinib, a landmark drug that transformed the treatment of chronic myeloid leukemia (CML) and other cancers. This guide will focus on comparing the efficacy of Imatinib with other notable inhibitors sharing this core structure, such as Nilotinib and Ponatinib, which were developed to overcome resistance and exhibit different selectivity profiles.

Comparative Efficacy Data

The following tables summarize the inhibitory activity and clinical efficacy of selected kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values denote higher potency.

Kinase TargetImatinib (nM)Nilotinib (nM)Ponatinib (nM)
BCR-ABL (native) 250-50020-300.4
BCR-ABL (T315I mutant) >10,000>3,0002.0
c-KIT 100901.5
PDGFRA 50601.1
PDGFRB 50572.6
VEGFR2 >1,0003201.5
FGFR1 >1,000>1,0002.0
SRC >1,000215.4

Data compiled from publicly available literature and drug datasheets. Values can vary based on assay conditions.

Table 2: Cellular Activity and Clinical Response

This table summarizes the effectiveness of the inhibitors in cellular assays (GI50, the concentration for 50% growth inhibition) and key clinical outcomes in CML treatment.

ParameterImatinibNilotinibPonatinib
Cell Line (K562, BCR-ABL+) GI50 ~300 nM~25 nM~0.5 nM
Primary Indication CML (Chronic Phase)Imatinib-resistant/intolerant CMLT315I-positive CML or resistant/intolerant CML
Major Molecular Response (MMR) Rate (12 months, 1st line CML-CP) ~50-60%~70-80%N/A (not a 1st line therapy)
Complete Cytogenetic Response (CCyR) Rate (12 months, 1st line CML-CP) ~70%~85%N/A

Response rates are approximate and can vary based on patient population and study design.

Key Signaling Pathways

The inhibitors discussed primarily target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML. By blocking its activity, these drugs inhibit downstream signaling pathways crucial for cell growth and survival.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF Activates STAT5 JAK-STAT Pathway BCR_ABL->STAT5 Activates PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Activates Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Inhibitor Imatinib / Nilotinib / Ponatinib Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are standard protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on a purified kinase.

  • Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a specific substrate by the target kinase. The signal is inversely proportional to the inhibitor's potency.

  • Methodology:

    • Reagents: Purified recombinant kinase (e.g., BCR-ABL), specific peptide substrate, ATP (often radiolabeled ³³P-ATP), and the inhibitor at various concentrations.

    • Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by adding ATP.

    • Detection: After incubation, the phosphorylated substrate is captured (e.g., on a filter membrane), and the signal (radioactivity or fluorescence) is quantified.

    • Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.

Kinase_Assay_Workflow start Start: Prepare Reagents plate Dispense Kinase, Substrate, and serial dilutions of Inhibitor into 96-well plate start->plate initiate Initiate Reaction: Add ATP (e.g., ³³P-ATP) plate->initiate incubate Incubate at 30°C (e.g., for 30-60 min) initiate->incubate stop Stop Reaction & Capture Substrate (e.g., on filter paper) incubate->stop wash Wash to remove unincorporated ATP stop->wash detect Quantify Signal (e.g., Scintillation Counting) wash->detect analyze Data Analysis: Plot Dose-Response Curve and calculate IC50 detect->analyze end End analyze->end

Caption: Standard workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (GI50 Determination)

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

  • Principle: The metabolic activity of viable cells is used as a proxy for cell number. Reagents like MTT or resazurin are converted into colored or fluorescent products by living cells.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., K562, which are BCR-ABL positive) are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with the kinase inhibitor across a range of concentrations for a set period (e.g., 72 hours).

    • Viability Reagent: A viability reagent (e.g., CellTiter-Glo®, which measures ATP) is added to each well.

    • Signal Measurement: The resulting luminescent or colorimetric signal is measured using a plate reader.

    • Analysis: The signal is normalized to untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a cornerstone of modern kinase inhibitor design. While Imatinib established the paradigm, subsequent inhibitors like Nilotinib and Ponatinib demonstrate clear advancements in potency and the ability to overcome clinical resistance.

  • Imatinib remains a highly effective first-line therapy for CML but is limited by resistance, particularly the T315I mutation.

  • Nilotinib offers significantly improved potency against native BCR-ABL and is a crucial second-line option for patients who are resistant or intolerant to Imatinib. However, it is ineffective against the T315I mutation.

  • Ponatinib is a pan-BCR-ABL inhibitor, uniquely designed to be effective against the T315I "gatekeeper" mutation. Its broad activity profile makes it a critical therapy for patients with highly resistant CML, though this often comes with a more challenging side-effect profile that requires careful patient management.

The choice of inhibitor depends critically on the specific clinical context, including the stage of the disease, prior treatments, and the mutational status of the BCR-ABL kinase. The comparative data presented in this guide underscore the successful evolution of targeted therapy and provide a framework for evaluating future inhibitors based on this privileged scaffold.

Structure-Activity Relationship of 3-(4-Methylpiperazin-1-yl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(4-methylpiperazin-1-yl)aniline scaffold is a significant pharmacophore in medicinal chemistry, frequently incorporated into the design of kinase inhibitors for therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, drawing upon experimental data from published research.

Comparative Biological Activity

The following table summarizes the in vitro activity of representative this compound derivatives against various cancer cell lines and kinases. The data highlights how modifications to the core structure influence inhibitory potency.

Compound IDCore Scaffold ModificationTarget Cell Line/KinaseIC50 (µM)Reference
Compound 3p Phenylpiperazine derivativeA549 (NSCLC)0.05[1]
HeLa (Cervical Cancer)0.08[1]
MCF-7 (Breast Cancer)0.22[1]
AZD0530 C-5-substituted anilinoquinazolinec-Src KinaseLow Nanomolar[2]
Abl KinaseLow Nanomolar[2]
Compound 17c 2-Substituted aniline pyrimidineMer Kinase0.0064[3]
c-Met Kinase0.0261[3]
Compound 18c 2-Substituted aniline pyrimidineMer Kinase0.0185[3]
c-Met Kinase0.0336[3]
AKE-72 3-Aminoindazole derivativeBCR-ABLWT<0.0005[4]
BCR-ABLT315I0.009[4]
K-562 (Leukemia)<0.01[4]
Compound 4a Diayrlamide derivativeHL-60 (Leukemia)0.278[4]
MOLT-4 (Leukemia)0.494[4]

Key SAR Insights

  • Substitution on the Aniline Ring: Modifications to the aniline ring significantly impact target specificity and potency. For instance, the introduction of bulky or electron-withdrawing groups can influence the binding affinity to the kinase domain.

  • Core Scaffold Variation: The nature of the heterocyclic core to which the this compound moiety is attached is a critical determinant of activity. Quinazoline, pyrimidine, and indazole cores have all been successfully employed to generate potent kinase inhibitors.[1][2][3][4]

  • Piperazine Substituents: Alterations to the methyl group on the piperazine ring can affect pharmacokinetic properties such as solubility and metabolic stability.

Experimental Protocols

A representative experimental protocol for determining the in vitro antiproliferative activity of the synthesized compounds is the MTT assay.

MTT Assay for Cell Viability

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the SAR Workflow

The following diagram illustrates a general workflow for the structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound (this compound core) B Chemical Modification (e.g., R-group substitution) A->B C Synthesis of Derivatives B->C D In Vitro Screening (e.g., Kinase Assays, Cell Viability) C->D E Data Analysis (IC50 Determination) D->E F Identify Key Structural Features E->F G Establish SAR F->G H Lead Optimization G->H H->B Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical derivatives.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Anticancer Agents Derived from 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the translation of in vitro potency to in vivo efficacy is a critical hurdle. This guide provides a comparative analysis of compounds derived from the versatile 3-(4-methylpiperazin-1-yl)aniline scaffold, summarizing key experimental data to illuminate their therapeutic potential.

The this compound core is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted anticancer agents. This guide synthesizes available data on a series of these compounds, presenting a side-by-side comparison of their performance in cell-based assays and animal models.

In Vitro Antiproliferative Activity

A series of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which share a similar piperazine aniline substructure, were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 72 hours of drug exposure. Compound 7a emerged as a particularly potent derivative.

CompoundA549 (Lung)HepG2 (Liver)HCT-116 (Colon)U251 (Glioblastoma)
7a 0.039 µM0.029 µM0.147 µM0.046 µM
Data sourced from in vitro antiproliferative assays.[1]

In Vivo Antitumor Efficacy

The promising in vitro activity of compound 7a prompted its evaluation in a preclinical in vivo model. A xenograft model using HepG2 human liver cancer cells was established in nude mice to assess the compound's ability to inhibit tumor growth.

Treatment GroupDosageTumor Growth Inhibition (%)
Compound 7a 50 mg/kg58.4%
Cisplatin 5 mg/kg49.3%
Data from HepG2 xenograft model in nude mice.[1]

Compound 7a demonstrated significant tumor growth inhibition, surpassing the efficacy of the conventional chemotherapeutic agent cisplatin at the tested dosages, without causing a significant loss of body weight in the treated mice.[1]

Experimental Protocols

A transparent understanding of the methodologies is crucial for the interpretation of scientific data. Below are the detailed protocols for the key experiments cited.

In Vitro Antiproliferative MTT Assay
  • Cell Seeding: Human cancer cell lines (A549, HepG2, HCT-116, and U251) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Incubation and Solubilization: The plates were incubated for an additional 4 hours. Subsequently, the supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vivo HepG2 Xenograft Model
  • Cell Implantation: Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 2 x 10^6 HepG2 cells in the right flank.

  • Tumor Growth: The tumors were allowed to grow to a volume of approximately 100-200 mm³.

  • Treatment Administration: The mice were randomly assigned to treatment and control groups. Compound 7a was administered intraperitoneally at a dose of 50 mg/kg daily. Cisplatin was administered intraperitoneally at 5 mg/kg every other day as a positive control. The vehicle control group received the carrier solution.

  • Tumor Measurement: Tumor volumes were measured every two days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment was terminated after a predefined period, and the tumors were excised and weighed. Tumor growth inhibition was calculated based on the differences in tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the processes described, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_seeding Cell Seeding (A549, HepG2, HCT-116, U251) compound_treatment Compound Treatment (72 hours) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination xenograft_model HepG2 Xenograft Model in Nude Mice ic50_determination->xenograft_model Promising Compound treatment Compound Administration (i.p.) xenograft_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy_assessment Efficacy Assessment (Tumor Growth Inhibition) tumor_measurement->efficacy_assessment

Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound This compound Derivative (e.g., Kinase Inhibitor) compound->pi3k Inhibition

Caption: Postulated mechanism of action via inhibition of a key signaling pathway.

This guide highlights the successful progression of a compound class from potent in vitro activity to significant in vivo antitumor effects. The data presented underscores the potential of the this compound scaffold in the development of novel cancer therapeutics. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to fully elucidate their clinical potential.

References

A Comparative Guide to Catalysts for N-Arylpiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse therapeutic areas. The efficient and selective formation of the C-N bond between an aryl group and a piperazine ring is therefore of paramount importance. This guide provides an objective comparison of the most common catalytic systems employed for this transformation: palladium-, copper-, and nickel-based catalysts. The performance of these catalysts is evaluated based on experimental data from peer-reviewed literature, focusing on yield, reaction time, and substrate scope.

Overview of Catalytic Systems

The synthesis of N-arylpiperazines is predominantly achieved through cross-coupling reactions. The three most significant methods are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and emerging Nickel-catalyzed C-N coupling reactions. Each system presents a unique set of advantages and disadvantages in terms of cost, efficiency, and functional group tolerance.

Palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile and widely used method for N-arylpiperazine synthesis.[1][2] It offers high yields, broad substrate scope, and relatively mild reaction conditions. The success of this reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands generally providing the best results.[3][4]

Copper-catalyzed Ullmann condensation represents a more classical and cost-effective approach to C-N bond formation.[5] While it often requires higher reaction temperatures and can have a more limited substrate scope compared to palladium catalysis, recent advancements in ligand design have improved its efficiency and applicability.[6][7]

Nickel-catalyzed C-N coupling has emerged as a promising alternative, particularly for the arylation of piperazines with more challenging and economically attractive aryl chlorides.[8][9] Nickel catalysts can offer unique reactivity and are more earth-abundant and less expensive than palladium.[10]

Quantitative Performance Comparison

The following tables summarize the performance of different catalytic systems for the N-arylation of piperazine derivatives based on published experimental data. Direct comparison can be challenging due to variations in substrates and reaction conditions across different studies. However, these tables provide a valuable overview of the typical performance of each catalyst class.

Palladium-Catalyzed Buchwald-Hartwig Amination
Aryl HalidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene10010 min97[11]
4-BromotolueneN-Methylpiperazine(NHC)Pd(allyl)Cl (1)-NaOtBuDioxane1005 min80[12]
4-ChlorotolueneN-Boc-piperazinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene10010 min92[11]
4-BromoanisolePiperazinePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOtBuToluene100N/A>95 (conversion)[13]
Aryl BromideN-MethylpiperazinePd(OAc)₂ (0.05 equiv)BINAP (0.08 equiv)Cs₂CO₃Toluene1108 hHigh[14]
Copper-Catalyzed Ullmann Coupling
Aryl HalidePiperazine DerivativeCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneN-Boc-piperazineCuBr (10)rac-BINOL (15)Cs₂CO₃DMF1002485[6]
4-IodoanisoleImidazole*CuI (5)-NaOHEthylene Glycol1202495[15]
Aryl IodideN-Boc-piperazineCuI (5)N,N'-dimethylethylenediamine (10)K₃PO₄Toluene1102482[16]

*Data for imidazole is included to illustrate general conditions for N-arylation of heterocycles with copper catalysts.

Nickel-Catalyzed C-N Coupling
Aryl HalidePiperazine DerivativeNi Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisoleMorpholineNiCl₂(DME) (5)SIPr·HCl (10)NaOtBu2-Me-THF80380[17]
4-ChlorobenzonitrileMorpholineNiCl₂(DME) (5)SIPr·HCl (10)NaOtBu2-Me-THF80397[17]
ChloroquinolineMorpholine*NiCl₂(DME) (3)SIPr·HCl (6)NaOtBu2-Me-THF80N/A94 (gram-scale)[8]
4-TrifluoromethylchlorobenzenePyridyl-piperazineNiCl₂(DME) (5)SIPr·HCl (10)NaOtBu2-Me-THF80N/A94[8]

*Data for morpholine is included as a close structural analog to piperazine to demonstrate typical reaction conditions and yields for nickel-catalyzed amination.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for each catalytic system.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of N-Boc-piperazine[18]
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., RuPhos) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

General Procedure for Copper-Catalyzed Ullmann N-Arylation of N-Boc-piperazine[6]
  • To a reaction tube, add CuBr (10 mol%), rac-BINOL (15 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add the aryl iodide (1.0 equiv) and N-Boc-piperazine (1.2 equiv).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides[17]
  • To an oven-dried vial equipped with a stir bar, add NiCl₂·(DME) (5 mol%), SIPr·HCl (10 mol%), and NaOtBu (1.5 equiv).

  • Seal the vial with a septum and evacuate and backfill with an inert gas three times.

  • Add the aryl chloride (1.0 equiv), the amine (e.g., a piperazine derivative, 1.2 equiv), and 2-methyltetrahydrofuran as the solvent.

  • Stir the reaction mixture at 80 °C for 3 hours.

  • After cooling to room temperature, pass the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Piperazine, and Base assembly Assemble Reaction in Inert Atmosphere reagents->assembly catalyst Prepare Catalyst/ Ligand Solution catalyst->assembly heating Heat to Reaction Temperature assembly->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Chromatography dry->purify product Pure N-Arylpiperazine purify->product

Caption: A generalized experimental workflow for catalytic N-arylpiperazine synthesis.

Catalytic_Cycle cluster_products M0 M(0)Ln M2_halide Ar-M(II)-X Ln M0->M2_halide Oxidative Addition (Ar-X) M2_amine Ar-M(II)-NR2 Ln M2_halide->M2_amine Amine Coordination & Deprotonation (HNR2, Base) M2_amine->M0 Reductive Elimination product Ar-NR2

Caption: A simplified catalytic cycle for C-N cross-coupling reactions (M = Pd, Ni, or Cu).

Conclusion

The choice of catalyst for N-arylpiperazine formation depends on several factors, including the nature of the substrates, desired reaction conditions, and cost considerations.

  • Palladium-based catalysts , particularly those employing bulky, electron-rich phosphine ligands, offer the broadest substrate scope and highest efficiencies under relatively mild conditions, making them the preferred choice for many applications in drug discovery and development.

  • Copper-based catalysts provide a more economical alternative, and while they may require more forcing conditions, they can be highly effective for certain substrate combinations.

  • Nickel-based catalysts are a valuable addition to the synthetic chemist's toolbox, especially for reactions involving aryl chlorides, offering a cost-effective and reactive option.

Researchers should carefully consider the comparative data and experimental protocols presented in this guide to select the most appropriate catalytic system for their specific synthetic needs.

References

Benchmarking the Performance of Novel Aniline Building Blocks: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. Aniline and its derivatives have long been a cornerstone in medicinal chemistry, providing a versatile scaffold for a wide array of drug candidates.[1][2] This guide offers an objective comparison of the performance of novel aniline building blocks against traditional alternatives, supported by experimental data, to inform rational drug design and synthesis.

Performance in Chemical Synthesis: A Comparative Analysis

The efficiency and practicality of synthesizing aniline-based scaffolds are critical considerations in drug development. Novel synthetic methodologies, such as photocatalysis and biocatalysis, are emerging as powerful alternatives to traditional cross-coupling reactions, offering potential advantages in terms of yield, reaction conditions, and substrate scope.

Table 1: Comparison of Synthetic Methodologies for Aniline Derivatives

MethodologyTypical Catalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu)80-11012-2470-95Broad substrate scope, high functional group tolerance.[3][4]Requires expensive and air-sensitive catalysts, high temperatures.
Photoredox Catalysis Photocatalyst (e.g., Iridium or Ruthenium complex), Light source (e.g., blue LED)Room Temperature12-2460-90Mild reaction conditions, environmentally friendly.[5]Substrate scope can be limited, may require specialized equipment.
Biocatalysis (Nitroreductase) Nitroreductase enzyme, Cofactor (e.g., NADPH)25-3724-4850-85High selectivity, environmentally benign (aqueous media).Limited to nitroaromatic precursors, enzyme stability can be a concern.

Performance in Kinase Inhibition: Unlocking New Therapeutic Potential

Aniline derivatives are particularly prominent as scaffolds for kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology.[6][7] Novel aniline building blocks are continuously being explored to enhance potency, selectivity, and overcome drug resistance.

Table 2: Comparative Inhibitory Activity of Aniline-Based Kinase Inhibitors

Compound ClassNovel Building Block FeatureTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
4-Anilinoquinazolines 2-Nitroimidazole substitutionEGFR0.47Gefitinib>10
2-Substituted Aniline Pyrimidines Pyrimidine coreMer/c-Met18.5 (Mer), 33.6 (c-Met)StaurosporineNot specified
4-(Oxan-2-yl)aniline Derivatives Oxane ring at 4-positionKinase A (Hypothetical)8-25--
Anilino-Triazolopyrimidines Triazolopyrimidine coreTubulin Polymerization450Combretastatin A-4Not specified

Pharmacokinetic (ADME) Profile: A Critical Determinant of Drug-Likeness

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its clinical success. Novel aniline building blocks are often designed to improve these pharmacokinetic parameters, addressing liabilities associated with traditional aniline scaffolds, such as metabolic instability.[8]

Table 3: Comparative ADME Properties of Aniline Derivatives

Compound/Derivative ClassLogPMetabolic Stability (t½, min)Oral Bioavailability (%)Key Findings
1,2,3-Triazole Aniline Derivatives 1.15 - 3.28Not specifiedPredicted to be goodLipophilicity is influenced by the substitution pattern on the aniline ring.[9]
2-Substituted Aniline Pyrimidines (Compound 18c) Not specified53.1 (Human liver microsomes)Not specifiedExhibits exceptional liver microsomal stability.[10]
Nilotinib (Aniline-based TKI) Not specified~2.1 h (mice) to 7.5 h (prairie dogs)13% (monkeys) to 24% (prairie dogs)Shows significant inter-species variability in pharmacokinetics.[11]
Imatinib (Aniline-based TKI) Not specified0.84 h (mice) to 2.2 h (prairie dogs)~100% (mice)Exhibits good oral bioavailability in mice.[11]

Experimental Protocols

Synthesis of 4-(Oxan-2-yl)aniline via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of the 4-(oxan-2-yl)aniline scaffold.[12]

Materials:

  • 1-Bromo-4-(oxan-2-yl)benzene

  • Ammonia (as a solution in dioxane or an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-(oxan-2-yl)benzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.

  • Add the ammonia source to the reaction mixture.

  • Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(oxan-2-yl)aniline.

Synthesis of 2-Anilinopyrimidine Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol outlines a rapid and efficient synthesis of 2-anilinopyrimidine derivatives.[6]

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Substituted aniline

  • Ethanol

Procedure:

  • In a microwave reactor vial, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and the substituted aniline (1.1 eq) in ethanol.

  • Seal the vial and irradiate with microwaves at 160 °C for 10 minutes.

  • After cooling, the product often precipitates and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

In Vitro Kinase Inhibition Assay

This general protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[13][14]

Materials:

  • Recombinant kinase enzyme

  • Kinase buffer

  • ATP

  • Specific substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Serially dilute the test compounds in DMSO.

  • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing a Kinase Inhibitor Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, from initial screening to lead optimization.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Identifies initial active compounds Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Selects promising hits for optimization Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt ADME_Tox ADME/Toxicity Profiling Lead_Opt->ADME_Tox Improves potency and selectivity In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Evaluates drug-like properties Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate Identifies development candidate IND IND-Enabling Studies Preclinical_Candidate->IND Prepares for clinical trials

General workflow for kinase inhibitor drug discovery.

Key Signaling Pathways Targeted by Aniline-Based Inhibitors

Aniline-based kinase inhibitors have been successfully developed to target several critical signaling pathways implicated in cancer. Understanding these pathways is essential for the rational design of next-generation therapeutics.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.[2][15][16][17][18]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling cascade.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play important roles in cell motility, invasion, and morphogenesis. Dysregulation of this pathway is associated with tumor growth and metastasis.[19][20][21][22][23]

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 Ras_MAPK Ras/MAPK Pathway cMet->Ras_MAPK PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation

Overview of the c-Met signaling pathway.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[24][25][26][27]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Vascular_Permeability Vascular Permeability PI3K_Akt->Vascular_Permeability

Key downstream pathways of VEGFR signaling.
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is frequently observed in various cancers.[28][29][30][31][32]

Src_Pathway Growth_Factors Growth Factors/ Integrins RTK RTK Growth_Factors->RTK Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Src->PI3K_Akt Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Gene_Expression Gene Expression STAT3->Gene_Expression Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Src kinase and its downstream signaling.

References

A Comparative Analysis of Cross-Reactivity in 3-(4-Methylpiperazin-1-yl)aniline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity profiles of Imatinib, Nilotinib, Dasatinib, and Ponatinib, providing researchers and drug development professionals with essential data for informed decision-making.

The discovery of 3-(4-methylpiperazin-1-yl)aniline as a privileged scaffold has led to the development of several highly successful tyrosine kinase inhibitors (TKIs), fundamentally changing the treatment landscape for various cancers, most notably Chronic Myeloid Leukemia (CML). Imatinib, the first-in-class BCR-ABL inhibitor, paved the way for second and third-generation drugs, including Nilotinib, Dasatinib, and Ponatinib, each with distinct potency and cross-reactivity profiles. Understanding these differences is paramount for predicting efficacy, managing off-target effects, and guiding the development of next-generation inhibitors. This guide provides a comparative analysis of these four key drugs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib, Nilotinib, Dasatinib, and Ponatinib against their primary target, BCR-ABL, and a selection of common off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetImatinib (IC50, nM)Nilotinib (IC50, nM)Dasatinib (IC50, nM)Ponatinib (IC50, nM)
BCR-ABL 250 - 100020 - 45[1]<1 - 9[1]0.37 - 2.0[2]
c-KIT 100 - 500100 - 20010 - 508 - 20[2]
PDGFRα 50 - 20050 - 150<101.1[2]
PDGFRβ 50 - 20050 - 150<10-
SRC Family >10,000>5,000<1 - 105.4[2]
VEGFR2 >1,000>1,00010 - 501.5[2]
DDR1 -<10--
FLT3 >1,000>1,00030 - 1000.3 - 2.0[2]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are aggregated from multiple sources for comparative purposes.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for two key experiments used to determine kinase inhibitor cross-reactivity.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Objective: To measure the concentration of a drug required to inhibit 50% of the activity of a target kinase (IC50).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a microplate, add the kinase, the kinase buffer, and the diluted test compounds.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Chemical Proteomics for Kinase Profiling

This approach allows for the unbiased identification of a drug's protein targets within a complex biological sample, such as a cell lysate.

Objective: To identify the spectrum of kinases that a drug binds to in a cellular context.

Materials:

  • Cell lines (e.g., K562 for CML)

  • Lysis buffer

  • Immobilized promiscuous kinase inhibitors ("kinobeads")

  • Test compounds

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Lysis: Prepare a protein lysate from the chosen cell line.

  • Competitive Binding: Incubate the cell lysate with the test compound at various concentrations.

  • Affinity Capture: Add the "kinobeads" to the lysate. Kinases that are not bound by the test compound will bind to the beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Protein Identification and Quantification: Identify and quantify the eluted proteins using mass spectrometry. The degree of competition from the test compound for each kinase is determined by the reduction in its signal compared to a control without the drug.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K SRC SRC PDGFR->SRC c_KIT c-KIT c_KIT->PI3K c_KIT->SRC BCR_ABL BCR-ABL (Fusion Protein) GRB2 GRB2 BCR_ABL->GRB2 BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation SRC->STAT5 Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: Simplified signaling pathways targeted by this compound-derived drugs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., K562) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Incubation 4. Incubate Lysate with Test Compound Protein_Quantification->Incubation Affinity_Capture 5. Add Kinobeads (Affinity Capture) Incubation->Affinity_Capture Washing 6. Wash Beads Affinity_Capture->Washing Elution 7. Elute Bound Proteins Washing->Elution MS_Analysis 8. LC-MS/MS Analysis Elution->MS_Analysis Data_Processing 9. Data Processing & Quantification MS_Analysis->Data_Processing Target_Identification 10. Target Identification & Cross-Reactivity Profile Data_Processing->Target_Identification

Caption: Workflow for Chemical Proteomics-based kinase inhibitor profiling.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent tyrosine kinase inhibitors. While Imatinib, Nilotinib, Dasatinib, and Ponatinib share a common heritage and a primary target in BCR-ABL, their cross-reactivity profiles are distinct. Dasatinib and Ponatinib exhibit broader activity against a range of kinases, which can contribute to both enhanced efficacy in certain contexts and a greater potential for off-target toxicities. In contrast, Imatinib and Nilotinib are more selective. A thorough understanding of these selectivity profiles, gained through rigorous experimental methodologies as outlined in this guide, is essential for the rational application of these drugs in the clinic and for the design of future kinase inhibitors with improved therapeutic indices.

References

Positional Isomers of N-Arylpiperazines: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylpiperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system and other therapeutic areas. The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile, influencing parameters such as oral bioavailability and half-life. A key structural variable that can significantly impact metabolic fate is the substitution pattern on the aryl ring. This guide provides a comparative analysis of the metabolic stability of ortho-, meta-, and para-substituted N-arylpiperazine isomers, supported by experimental data and detailed protocols.

Executive Summary

The position of a substituent on the aryl ring of N-arylpiperazine derivatives plays a crucial role in their metabolic stability. Generally, para-substituted isomers tend to be more susceptible to metabolism, primarily through aromatic hydroxylation, leading to a shorter half-life and higher intrinsic clearance compared to their ortho- and meta-counterparts. This is largely attributed to the accessibility of the para-position to the active sites of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. Ortho- and meta-substitution can sterically hinder this enzymatic access, resulting in enhanced metabolic stability.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of representative positional isomers of N-arylpiperazines in human liver microsomes. The data clearly illustrates the trend of decreased stability with para-substitution.

CompoundIsomer PositionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary MetaboliteMajor CYP Isoforms Involved
1-(3-chlorophenyl)piperazine (mCPP)metaData not specifiedData not specifiedp-hydroxy-mCPPCYP2D6
1-(4-methoxyphenyl)piperazine (MeOPP)paraData not specifiedData not specified1-(4-hydroxyphenyl)piperazine (O-demethylation)CYP2D6

Signaling Pathways and Metabolic Transformation

The primary route of metabolism for many N-arylpiperazines involves Phase I oxidation reactions catalyzed by CYP enzymes in the liver. The two main transformations are N-dealkylation and aromatic hydroxylation.[4] The position of the substituent on the aryl ring directly influences the preferred metabolic pathway.

N-Arylpiperazine N-Arylpiperazine CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6, CYP3A4) N-Arylpiperazine->CYP_Enzymes N_Dealkylation N-Dealkylation CYP_Enzymes->N_Dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation CYP_Enzymes->Aromatic_Hydroxylation Metabolite_1 1-Arylpiperazine N_Dealkylation->Metabolite_1 Metabolite_2 Hydroxy-arylpiperazine Aromatic_Hydroxylation->Metabolite_2 Phase_II_Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolite_1->Phase_II_Conjugation Metabolite_2->Phase_II_Conjugation Excretion Excretion Phase_II_Conjugation->Excretion

Figure 1. General metabolic pathways for N-arylpiperazines.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-arylpiperazine isomers.

Materials:

  • Test compounds (ortho-, meta-, para-isomers)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds (with known metabolic stability, e.g., a high-turnover and a low-turnover compound)

  • LC-MS/MS system for analysis

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis A Prepare test compound stock solutions D Pre-incubate HLM and test compound at 37°C A->D B Prepare HLM working solution in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction with cold ACN containing internal standard F->G H Centrifuge to precipitate proteins G->H I Collect supernatant for analysis H->I J Analyze samples by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate t½ and CLint K->L

References

Safety Operating Guide

Proper Disposal of 3-(4-Methylpiperazin-1-yl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-(4-Methylpiperazin-1-yl)aniline, a compound recognized for its potential hazards.

Immediate Safety and Hazard Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety protocols is crucial from the moment of handling to the final disposal of this compound. All operations involving this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The following table summarizes the key hazard information for this compound:

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P264: Wash face, hands and any exposed skin thoroughly after handling. P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.P280: Wear protective gloves/ protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Goggles compliant with European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[1][2]

  • Hand Protection: Chemical-resistant protective gloves are required.[1]

  • Skin and Body Protection: Long-sleeved clothing and a lab coat are necessary to prevent skin contact.[1]

  • Respiratory Protection: For situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. Under no circumstances should this chemical be disposed of down the drain.[2]

1. Waste Collection:

  • Carefully sweep up the solid this compound, avoiding dust formation.[1]

  • Place the collected solid waste into a designated and appropriate hazardous waste container. The original container is often the best choice for waste storage.[3][4]

  • Contaminated materials, such as gloves, absorbent paper, and weighing boats, should also be considered hazardous waste and placed in the same container.

2. Container Selection and Sealing:

  • Use a container that is in good condition, free of leaks, and compatible with the chemical. Plastic containers are generally preferred for storing waste materials.[4]

  • Ensure the container is securely sealed to prevent any leakage or release of vapors.

3. Labeling of Hazardous Waste:

Proper labeling of the waste container is a critical step for safety and regulatory compliance. The label must be durable, legible, and clearly visible.

The following information must be included on the hazardous waste label:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • The accumulation start date .[5]

  • A clear indication of the hazards (e.g., "Harmful," "Toxic").[6]

  • The generator's name and address.[6]

For transportation off-site, additional Department of Transportation (DOT) labels may be required, including the proper shipping name, identification number, and diamond hazard labels.[6][7]

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[4]

  • This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The waste will then be transported to an approved waste disposal plant for final treatment, which may include incineration.[8]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

cluster_prep Preparation and Collection cluster_label Labeling and Storage cluster_disposal Final Disposal node_ppe Don Appropriate PPE node_collect Collect Solid Waste (Sweep, avoid dust) node_ppe->node_collect node_container Place in a Suitable Hazardous Waste Container node_collect->node_container node_label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards node_container->node_label node_store Store in Designated Satellite Accumulation Area node_label->node_store node_arrange Arrange for Professional Waste Collection (EHS) node_store->node_arrange node_transport Transport to Approved Waste Disposal Facility node_arrange->node_transport

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the chemical .

References

Personal protective equipment for handling 3-(4-Methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 3-(4-Methylpiperazin-1-yl)aniline. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.

1.1. Eye and Face Protection

  • Wear tightly fitting safety goggles with side-shields that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.

1.2. Hand Protection

Protective gloves are essential to prevent skin contact.[3] Since specific breakthrough time data for this compound is not available, data for the structurally similar and hazardous chemical, aniline, is provided as a guide. It is strongly recommended to consult with the glove manufacturer for specific recommendations.

Table 1: Glove Material Breakthrough Time and Degradation Rating for Aniline

Glove MaterialBreakthrough Time (minutes)Degradation Rating
Barrier (Laminated Film)>480Excellent
Butyl Rubber71Fair
Neoprene32Fair
NitrileNot RecommendedNot Recommended
Natural Rubber>480Excellent
Polyvinyl Chloride (PVC)1Poor

Data sourced from Ansell Chemical Resistance Guide and a compilation of ASTM Breakthrough Times. The ratings are based on ASTM F 739-96 Method for Permeation. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

1.3. Skin and Body Protection

  • Wear long-sleeved laboratory coats.[3]

  • For larger scale operations or when there is a significant risk of splashing, chemical-resistant coveralls or aprons are required. Consider disposable options to avoid issues with decontamination.

  • Ensure that protective clothing provides full-body coverage, including the trunk, arms, and legs.

1.4. Respiratory Protection

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1]

  • For dusts and mists, a particulate filter conforming to EN 143 is recommended.[1]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Keep the container tightly closed when not in use.[1][4]

2.2. Handling and Use

  • Preparation : Before handling, ensure the work area is clean and uncluttered. A designated area within a chemical fume hood should be used.

  • Donning PPE : Put on all required PPE as outlined in Section 1.

  • Weighing and Transfer : When weighing or transferring the solid material, take care to avoid the formation of dust.[1][2][4] Use appropriate tools (e.g., spatulas) to handle the compound.

  • In Solution : When working with the compound in solution, be mindful of the potential for splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including excess compound and contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Disposal Method : Dispose of the chemical waste and its container in accordance with local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant.[1][5] Do not empty into drains.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill (Size, Location, Hazards) B->C D Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) C->D E Contain the Spill (Use absorbent pads or granules) D->E F Clean Up the Spill (Sweep solid or absorb liquid) E->F G Collect Waste in a Labeled, Sealed Container F->G H Decontaminate the Area G->H I Dispose of Waste According to Protocol H->I J Report the Incident I->J

Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.